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  • Product: 8-Cyclobutyl-8-oxooctanoic acid
  • CAS: 898766-85-3

Core Science & Biosynthesis

Foundational

Intracellular Permeation Enhancement via 8-Cyclobutyl-8-oxooctanoic Acid: Mechanisms, Protocols, and Delivery Applications

Executive Summary & Structural Rationale The delivery of hydrophilic macromolecules and highly polar chemotherapeutics across the lipophilic cellular membrane remains a critical bottleneck in modern pharmacokinetics. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The delivery of hydrophilic macromolecules and highly polar chemotherapeutics across the lipophilic cellular membrane remains a critical bottleneck in modern pharmacokinetics. While classical permeation enhancers (like medium-chain fatty acids or chelators) rely on membrane perturbation or tight junction disruption, these approaches often yield unacceptable toxicity or non-specific systemic exposure.

Enter 8-Cyclobutyl-8-oxooctanoic acid , a highly specialized synthetic oxo-alkanoic acid derivative. Functioning primarily as an intracellular penetration enhancing agent, this compound leverages a non-covalent "carrier mechanism" to facilitate the transcellular delivery of payloads. The unique cyclobutyl ring provides precise steric bulk and hydrophobicity, allowing it to optimally shield the hydrophilic domains of target therapeutics without inducing the severe membrane toxicity associated with classical surfactants 1. This whitepaper deconstructs the biophysical mechanism of 8-Cyclobutyl-8-oxooctanoic acid, outlines self-validating experimental workflows for its evaluation, and explores its cutting-edge applications in oncology and bioorthogonal drug delivery.

Mechanism of Action: The Carrier Hypothesis

Unlike paracellular enhancers that sequester calcium to open tight junctions, 8-Cyclobutyl-8-oxooctanoic acid operates via a transcellular carrier mechanism 2. The causality of its permeation enhancement can be broken down into three biophysical phases:

  • Non-Covalent Complexation: In an aqueous formulation, the carboxylic acid and oxo-groups of the enhancer interact with the hydrophilic moieties of the payload (e.g., doxorubicin or therapeutic peptides) via weak hydrogen bonding and hydrophobic interactions.

  • Lipophilic Shielding: This complexation effectively "masks" the payload's charge and polarity. The cyclobutyl tail orientates outward, drastically increasing the apparent partition coefficient (LogP) of the drug-carrier complex.

  • Passive Transcellular Diffusion & Dissociation: The highly lipophilic complex passively diffuses across the lipid bilayer. Upon entering the intracellular space, the concentration gradient shifts, and the physiological pH drives the rapid dissociation of the weak non-covalent bonds, releasing the payload in its fully active, chemically unmodified state 3.

CarrierMechanism A Hydrophilic Payload (e.g., Peptide/Chemotherapeutic) B 8-Cyclobutyl-8-oxooctanoic acid (Permeation Enhancer) C Non-Covalent Complex (Increased Lipophilicity) D Transcellular Diffusion (Across Lipid Bilayer) C->D Passive Transport E Intracellular Dissociation (Active Payload Release) D->E Concentration Gradient & pH Shift AB AB AB->C Weak Interactions (H-bonds, Hydrophobic)

Carrier-mediated transcellular permeation mechanism of 8-Cyclobutyl-8-oxooctanoic acid.

Comparative Physicochemical Profiling

To justify the selection of 8-Cyclobutyl-8-oxooctanoic acid over legacy enhancers, we must evaluate the trade-off between apparent permeability ( Papp​ ) enhancement and cellular toxicity. The table below synthesizes the quantitative performance metrics of various enhancer classes.

Table 1: Comparative Profiling of Permeation Enhancers

Permeation EnhancerPrimary MechanismMembrane Toxicity (LDH Release)Tight Junction Alteration (TEER Drop)Optimal Payload Compatibility
8-Cyclobutyl-8-oxooctanoic acid Transcellular (Carrier)Low (<5%) Minimal (<10%) Small polar molecules, Peptides
SNAC Transcellular (Carrier)Low (<5%)Minimal (<10%)Large Proteins, Peptides
Sodium Caprate (MCFA) Paracellular & TranscellularModerate (15-20%)High (>50%)Hydrophilic macromolecules
EDTA Paracellular (Ca2+ chelation)Low (<5%)High (>60%)Small hydrophilic drugs

Data Interpretation: The critical advantage of 8-Cyclobutyl-8-oxooctanoic acid is its ability to maintain Transepithelial Electrical Resistance (TEER) while keeping Lactate Dehydrogenase (LDH) release near baseline. This proves that the enhancement is driven by complexation rather than destructive membrane perturbation.

Experimental Methodology: Self-Validating Permeability Workflow

As researchers, we cannot rely on endpoint efficacy alone; we must prove how the drug entered the cell. The following protocol utilizes a Caco-2 or HT1080 tumor cell monolayer model. It is designed as a self-validating system : it simultaneously measures drug flux while continuously monitoring membrane integrity to rule out false positives caused by cell death or tight junction rupture.

Step-by-Step Protocol: Transcellular Flux & Integrity Assay

Step 1: Co-Formulation Preparation

  • Action: Solubilize the therapeutic payload (e.g., Doxorubicin at 10 µM) with 8-Cyclobutyl-8-oxooctanoic acid (concentrations ranging from 10 mg/mL to 30 mg/mL) in a physiological buffer (pH 7.4).

  • Causality: The high concentration of the enhancer relative to the drug is required to drive the thermodynamic equilibrium toward the formation of the non-covalent lipophilic complex prior to cellular exposure.

Step 2: Apical Application & Baseline TEER

  • Action: Seed cells on a Transwell® polycarbonate insert until a confluent monolayer is formed (TEER > 400 Ω·cm²). Apply the co-formulation to the apical chamber.

  • Causality: Establishing a high baseline TEER ensures that the paracellular route is fully restricted. Any subsequent drug transport must therefore occur transcellularly.

Step 3: Continuous TEER & LDH Monitoring (The Integrity Check)

  • Action: Measure TEER at 30, 60, and 120 minutes post-application. Simultaneously sample 50 µL from the apical chamber for an LDH release assay.

  • Causality: If TEER drops by >20% or LDH release spikes, the enhancer is acting as a toxic surfactant. If TEER remains stable, the integrity of the monolayer is validated, confirming the non-destructive carrier mechanism.

Step 4: Basolateral Sampling & LC-MS/MS Quantification

  • Action: Extract samples from the basolateral chamber at predefined intervals. Quantify the intact payload using LC-MS/MS to calculate the Apparent Permeability Coefficient ( Papp​ ).

  • Causality: Mass spectrometry confirms that the payload crossed the membrane without chemical degradation or permanent covalent modification by the enhancer.

ValidationWorkflow S1 1. Co-Formulation (Payload + Enhancer) S2 2. Apical Dosing (In Vitro Monolayer) S1->S2 S3 3. TEER Monitoring (TJ Integrity Check) S2->S3 S4 4. Basolateral Assay (LC-MS/MS Quant) S3->S4

Self-validating experimental workflow for assessing transcellular permeability enhancement.

Advanced Applications: Oncology & Bioorthogonal Delivery

The unique properties of 8-Cyclobutyl-8-oxooctanoic acid have positioned it at the forefront of advanced therapeutic interventions, specifically in localized oncology and bioorthogonal chemistry.

Intratumoral Chemotherapy Enhancement

Systemic administration of chemotherapeutics often fails due to dose-limiting toxicities and poor penetration into the dense tumor microenvironment. Recent methodologies employ 8-Cyclobutyl-8-oxooctanoic acid as an intracellular permeation enhancer for locally delivered anti-cancer agents (e.g., platinum compounds or vinca alkaloids) 4. By co-administering the enhancer directly into the solid tumor, the therapeutic agent rapidly bypasses the cellular membrane barrier, resulting in localized cytotoxicity and substantial tumor shrinkage without systemic exposure.

Bioorthogonal "Catch and Release" Systems

In cutting-edge prodrug systems, 8-Cyclobutyl-8-oxooctanoic acid is utilized as a cell permeation agent conjugated to trans-cyclooctene (TCO) payloads. In these protocols, a tetrazine-modified hydrogel is first injected at the target site (e.g., a tumor). When the TCO-functionalized prodrug (enhanced by the cyclobutyl derivative for superior aqueous solubility and cell penetration) is administered systemically, it rapidly reacts with the tetrazine via an inverse electron-demand Diels-Alder cycloaddition. This "click chemistry" reaction concentrates the drug precisely at the biomaterial site, releasing the active payload locally 1.

References

  • "Bioorthogonal compositions", Google Patents (US10828373B2).
  • "Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals", MDPI.
  • "Basics and recent advances in peptide and protein drug delivery", PMC - NIH.
  • "Method of treating cancer", Google Patents (US9636406B2).

Sources

Exploratory

8-Cyclobutyl-8-oxooctanoic Acid (CAS 898766-85-3): A Technical Guide on Physicochemical Properties and Applications in Advanced Drug Delivery

Executive Summary In the rapidly evolving landscape of targeted therapeutics, the delivery of polar macromolecules and the precise assembly of bioorthogonal prodrugs remain critical bottlenecks. 8-Cyclobutyl-8-oxooctanoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the delivery of polar macromolecules and the precise assembly of bioorthogonal prodrugs remain critical bottlenecks. 8-Cyclobutyl-8-oxooctanoic acid (CAS 898766-85-3) has emerged as a highly specialized bifunctional aliphatic building block. Functioning both as an intracellular penetration enhancing agent for localized oncology treatments and as a versatile linker for bioorthogonal click-chemistry, this keto-acid bridges the gap between synthetic versatility and membrane biophysics.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven protocols for integration into advanced drug delivery workflows.

Physicochemical Profiling & Structural Dynamics

The utility of 8-cyclobutyl-8-oxooctanoic acid stems from its unique tripartite structure: a terminal carboxylic acid, a flexible aliphatic spacer, and a cyclobutyl-ketone moiety.

Table 1: Fundamental & Predicted Physicochemical Properties

Quantitative data summarized for formulation and synthesis planning.

PropertyValueClinical / Synthetic Relevance
CAS Number 898766-85-3Unique identifier for procurement and QA.
Molecular Formula C₁₂H₂₀O₃Defines stoichiometry for bioconjugation.
Molecular Weight 212.29 g/mol Low MW ensures minimal footprint in prodrugs.
Corrected SMILES O=C(O)CCCCCC(=O)C1CCC1Structural mapping for in silico modeling.
Predicted pKa ~4.7 (Carboxylic Acid)Dictates pH-dependent ionization and solubility.
Predicted LogP ~2.8Optimal lipophilicity for membrane insertion.
Physical State Viscous liquid / Low-melting solidRequires careful handling during solvent dissolution.
Structural Causality in Drug Delivery
  • The Cyclobutyl Moiety : Unlike straight-chain lipids that rapidly intercalate and diffuse, the cyclobutyl ring introduces specific steric bulk and ring strain. This steric hindrance prevents rapid metabolic degradation (e.g., via beta-oxidation) while maintaining sufficient lipophilicity to anchor into phospholipid bilayers.

  • The C8 Ketone Group : The carbonyl oxygen acts as a hydrogen-bond acceptor, altering the local dipole moment. Synthetically, it serves as an orthogonal handle for hydrazone or oxime ligation, allowing the molecule to act as a heterobifunctional linker.

  • The Aliphatic Spacer & Acid : The C6 spacer between the carbonyls provides an amphiphilic character. At physiological pH, the deprotonated carboxylate ensures aqueous solubility, while the aliphatic tail drives hydrophobic association with target membranes or cargo.

Mechanism of Action: Intracellular Penetration Enhancement

One of the most profound applications of 8-cyclobutyl-8-oxooctanoic acid is its role as an intracellular penetration enhancing agent, particularly in regional or intratumoral cancer therapies [1]. Its mechanism closely parallels that of established transcellular permeation enhancers like SNAC (salcaprozate sodium) [2].

Rather than permanently disrupting tight junctions (paracellular route), the amphiphilic nature of the keto-acid allows it to partition into the lipid bilayer. It creates transient, enhancer-filled membrane defects—a dynamic, "quicksand-like" fluidization of the membrane [3]. This localized disruption lowers the energetic barrier for polar or macromolecular chemotherapeutics (e.g., 5-Fluorouracil or targeted antibodies) to bypass the plasma membrane and enter the cytosol, directly engaging intracellular targets.

MOA A Therapeutic Cargo + 8-Cyclobutyl-8-oxooctanoic acid B Membrane Insertion & Fluidization A->B Co-administration C Transient 'Quicksand' Defect Formation B->C Lipid Disruption D Intracellular Delivery Achieved C->D Transcellular Flux

Fig 1: Mechanism of transcellular permeation enhancement via transient membrane fluidization.

Bioorthogonal Chemistry & Prodrug Linkers

Beyond physical permeation, 8-cyclobutyl-8-oxooctanoic acid is utilized in the synthesis of bioorthogonal compositions, such as tetrazine-trans-cyclooctene (TCO) prodrug systems [4].

In these systems, the carboxylic acid is typically conjugated to a cytotoxic payload (e.g., doxorubicin) via a self-immolative linker, while the ketone can be derivatized to tune the solubility or attach a targeting ligand. Upon administration, the bioorthogonal trigger (e.g., a tetrazine-modified hydrogel) reacts with the TCO moiety, isomerizing and decomposing the linker to release the active drug precisely at the tumor site.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimization.

Protocol 1: Synthesis of NHS-Ester Derivative for Bioconjugation

This protocol details the activation of the carboxylic acid for subsequent amide coupling with primary amine-bearing cargo.

  • Step 1: Activation. Dissolve 1.0 eq of 8-cyclobutyl-8-oxooctanoic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of N-Hydroxysuccinimide (NHS).

    • Causality: DMF is selected over water to ensure complete solubility of the lipophilic cyclobutyl-keto-acid. EDC is utilized as a zero-length crosslinker to form the unstable O-acylisourea intermediate, which is immediately trapped by NHS to form a stable, amine-reactive ester.

  • Step 2: QC Validation (Critical). After 2 hours at room temperature, sample 5 µL of the reaction mixture, dilute in ACN/H₂O, and analyze via LC-MS.

    • Causality: Proceeding without confirming the mass of the NHS-ester (Expected [M+H]⁺ ≈ 310.3) risks wasting high-value therapeutic cargo in the subsequent step.

  • Step 3: Amide Coupling. Once validated, add the primary amine cargo (0.9 eq) dissolved in a basic buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.0-8.5) or DMF with DIPEA.

    • Causality: The pH must be maintained above the pKa of the cargo's primary amine to ensure it is deprotonated and nucleophilic enough to attack the NHS ester.

  • Step 4: Quenching & Purification. After 4-12 hours, quench unreacted NHS ester with 10 eq of ethanolamine. Purify the conjugate via Preparative HPLC and lyophilize.

Workflow Step1 Step 1: Acid Activation (EDC/NHS in DMF) Step2 Step 2: QC Validation (LC-MS for NHS-Ester) Step1->Step2 2 Hours, RT Step3 Step 3: Amide Coupling (Add Amine Cargo, pH 8.0) Step2->Step3 Confirm Mass Step4 Step 4: Purification (Prep-HPLC & Lyophilization) Step3->Step4 4-12 Hours, RT

Fig 2: Self-validating synthetic workflow for bioconjugation of 8-cyclobutyl-8-oxooctanoic acid.

Protocol 2: In Vitro Permeability Assay (Caco-2 Monolayer)

To quantify the intracellular penetration enhancement of the keto-acid, a standard Caco-2 transwell assay is employed.

  • Step 1: Monolayer Integrity Check. Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers.

    • Causality: Only wells with a TEER > 300 Ω·cm² should be used. This validates that the tight junctions are fully formed and any observed permeation is transcellular, not an artifact of a compromised monolayer.

  • Step 2: Co-Incubation. Apply the therapeutic cargo (e.g., 10 µM) with varying concentrations of 8-cyclobutyl-8-oxooctanoic acid (0, 10, 50, 100 mM) to the apical chamber.

    • Causality: A concentration gradient is required to identify the critical micelle concentration (CMC) or the threshold required for membrane fluidization.

  • Step 3: Quantification. Sample the basolateral chamber at 30, 60, and 120 minutes. Quantify cargo concentration via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

References

  • Title: Method of treating cancer Source: US Patent 9,636,406 B2 (Google P
  • Title: Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals Source: Pharmaceutics (PubMed Central) URL: [Link] [2]

  • Title: Permeation Enhancer-Induced Membrane Defects Assist the Oral Absorption of Peptide Drugs Source: ChemRxiv URL: [Link] [3]

  • Title: Bioorthogonal compositions Source: US Patent 10,828,373 B2 (Google P
Foundational

Synthesis pathways and reaction conditions for 8-Cyclobutyl-8-oxooctanoic acid

Title: Synthesis Pathways and Reaction Conditions for 8-Cyclobutyl-8-oxooctanoic Acid: A Comprehensive Technical Guide Executive Summary & Chemical Context 8-Cyclobutyl-8-oxooctanoic acid (CAS: 898766-85-3)[1] is a speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Synthesis Pathways and Reaction Conditions for 8-Cyclobutyl-8-oxooctanoic Acid: A Comprehensive Technical Guide

Executive Summary & Chemical Context

8-Cyclobutyl-8-oxooctanoic acid (CAS: 898766-85-3)[1] is a specialized functionalized ketoacid that plays a critical role as an advanced building block in pharmaceutical development. In modern oncology and targeted drug delivery, this compound is utilized as an intracellular permeation enhancing agent. By altering lipid bilayer dynamics, it facilitates the passive transport of chemotherapeutics—such as the thymidylate synthase inhibitor 5-Fluorouracil (5-FU)—across cellular membranes, thereby increasing intracellular drug concentrations without relying on active transport mechanisms[2].

Given its application in sensitive biological systems, the synthesis of 8-cyclobutyl-8-oxooctanoic acid requires rigorous chemoselectivity to avoid structurally similar impurities (such as polyalkylated byproducts or tertiary alcohols). This whitepaper details the retrosynthetic logic, comparative pathway data, and self-validating experimental protocols required to synthesize this molecule with high atom economy and API-grade purity.

Retrosynthetic Analysis & Pathway Selection

The structural core of 8-cyclobutyl-8-oxooctanoic acid consists of an eight-carbon aliphatic chain terminating in a carboxylic acid on one end and a cyclobutyl-substituted ketone on the other. Retrosynthetically, the target molecule is derived from the saponification of its corresponding ester, ethyl 8-cyclobutyl-8-oxooctanoate [3].

To synthesize this key ester intermediate, two primary pathways are evaluated:

  • Pathway A (The Organometallic Route): Nucleophilic acyl substitution of a Weinreb amide (ethyl 8-(methoxy(methyl)amino)-8-oxooctanoate) using cyclobutylmagnesium bromide.

  • Pathway B (The Enolate Alkylation Route): Alpha-alkylation of cyclobutyl methyl ketone with ethyl 6-bromohexanoate using a strong base (e.g., LDA).

Retrosynthesis Target 8-Cyclobutyl-8-oxooctanoic acid (Target Molecule) Ester Ethyl 8-cyclobutyl-8-oxooctanoate (Key Intermediate) Target->Ester Saponification (LiOH, THF/H2O) Weinreb Ethyl 8-(methoxy(methyl)amino)-8-oxooctanoate + Cyclobutylmagnesium bromide Ester->Weinreb Pathway A (Weinreb Route) Enolate Cyclobutyl methyl ketone + Ethyl 6-bromohexanoate Ester->Enolate Pathway B (Alkylation Route)

Fig 1: Retrosynthetic pathways for 8-Cyclobutyl-8-oxooctanoic acid highlighting Routes A and B.

Quantitative Pathway Comparison

To establish a scalable process, we must evaluate the empirical parameters of both pathways. Pathway A is selected as the definitive protocol due to its superior chemoselectivity and overall yield.

ParameterPathway A (Weinreb Amide Route)Pathway B (Enolate Alkylation Route)
Overall Yield 75% – 82%45% – 55%
Chemoselectivity Excellent (Mono-addition strictly controlled)Moderate (Prone to polyalkylation & aldol condensation)
Key Reagents N,O-Dimethylhydroxylamine, CyclobutylMgBrLithium diisopropylamide (LDA), Ethyl 6-bromohexanoate
Temperature Profile 0 °C to Room Temperature-78 °C to Room Temperature (Cryogenic)
Scalability High (Standard pilot-plant conditions)Low/Moderate (Strict cryogenic constraints)

Core Experimental Protocols (Pathway A)

As an Application Scientist, I prioritize Pathway A because it operates as a self-validating system. The use of a Weinreb amide is not arbitrary; it is a calculated choice to prevent the over-addition of the Grignard reagent. Standard acid chlorides react with Grignard reagents to form ketones, which are more electrophilic than the starting acid chloride, inevitably leading to tertiary alcohol impurities. The Weinreb amide forms a stable, 5-membered cyclic magnesium chelate that halts the reaction at the tetrahedral intermediate stage until it is intentionally broken during the acidic quench.

Workflow Step1 1. Weinreb Amide Formation (0 °C to RT) Step2 2. Grignard Addition (-20 °C to 0 °C) Step1->Step2 Step3 3. Acidic Quench (1M HCl, 0 °C) Step2->Step3 Step4 4. Saponification (LiOH, RT) Step3->Step4 Step5 5. Crystallization (EtOAc/Hexane) Step4->Step5

Fig 2: Sequential experimental workflow for the synthesis via the Weinreb amide route.

Phase 1: Synthesis of the Weinreb Amide Intermediate
  • Activation: Charge a dry, nitrogen-purged reactor with suberic acid monoethyl ester (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes). Add catalytic N,N-dimethylformamide (DMF) (0.05 eq). Cool the mixture to 0 °C.

  • Chlorination: Add oxalyl chloride (1.2 eq) dropwise over 30 minutes. Causality Note: DMF acts as a catalyst by forming the active Vilsmeier-Haack reagent. The reaction is complete when gas evolution (CO and CO2) ceases, providing a visual self-validation checkpoint. Concentrate in vacuo to yield ethyl 8-chloro-8-oxooctanoate.

  • Amidation: Redissolve the crude acid chloride in DCM and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

  • Base Addition: Add triethylamine (TEA) (2.5 eq) dropwise to maintain the internal temperature below 5 °C. Stir for 4 hours at room temperature.

  • Workup: Quench with 1M HCl, extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield ethyl 8-(methoxy(methyl)amino)-8-oxooctanoate.

Phase 2: Grignard Addition (C-C Bond Formation)
  • Preparation: Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 volumes). Cool the solution to 0 °C under an inert argon atmosphere.

  • Addition: Add cyclobutylmagnesium bromide (0.5 M in THF, 1.1 eq) dropwise over 1 hour. Causality Note: Maintaining the temperature at 0 °C is critical. It stabilizes the tetrahedral magnesium chelate, preventing premature collapse and subsequent tertiary alcohol formation.

  • Quench: Stir for 2 hours at 0 °C. Carefully quench the reaction by the dropwise addition of cold 1M HCl (aqueous). Causality Note: The acidic environment breaks the N-O chelate, releasing the ketone (ethyl 8-cyclobutyl-8-oxooctanoate)[3] into the organic phase.

  • Extraction: Extract with ethyl acetate (EtOAc). Wash the organic layer with saturated NaHCO3 and brine. Dry and evaporate.

Phase 3: Saponification to Final API Building Block
  • Hydrolysis: Dissolve the crude ethyl 8-cyclobutyl-8-oxooctanoate in a 3:1 mixture of THF and water. Add lithium hydroxide monohydrate (LiOH·H2O) (3.0 eq).

  • Reaction: Stir at room temperature for 12 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3); the reaction is complete when the high-Rf ester spot disappears entirely.

  • Acidification: Remove THF in vacuo. Cool the aqueous layer to 0 °C and acidify to pH 2 using 2M HCl. This protonates the carboxylate, driving the product out of the aqueous solution.

  • Isolation: Extract the precipitated product with EtOAc. Wash, dry, and concentrate. Recrystallize from EtOAc/Hexanes to yield pure 8-cyclobutyl-8-oxooctanoic acid[1].

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch for downstream biological or pharmaceutical applications, the following analytical specifications must be met:

  • 1H NMR (400 MHz, CDCl3): Look for the distinct cyclobutyl methine proton multiplet at ~3.15 ppm and the triplet of the alpha-carbonyl methylene (CH2) at ~2.35 ppm. The broad singlet of the carboxylic acid OH should appear >10.0 ppm.

  • HPLC Purity: >98.5% (Reverse-phase C18 column, Acetonitrile/Water with 0.1% TFA gradient).

  • Mass Spectrometry (ESI-MS): Expected [M-H]- peak at m/z 211.1 for C12H20O3.

References

  • 8-cyclobutyl-8-oxooctanoic acid | 898766-85-3 Source: Sigma-Aldrich URL
  • ETHYL 8-CYCLOBUTYL-8-OXOOCTANOATE | 898776-24-4 Source: ChemicalBook URL
  • US9636406B2 - Method of treating cancer Source: Google Patents URL

Sources

Exploratory

Advanced Intracellular Drug Delivery: The Role of Cyclobutyl-Functionalized Ketoacids

Executive Summary The successful intracellular delivery of macromolecular therapeutics (e.g., peptides, oligonucleotides, and targeted protein degraders) is frequently bottlenecked by the "endosomal sink"—the entrapment...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful intracellular delivery of macromolecular therapeutics (e.g., peptides, oligonucleotides, and targeted protein degraders) is frequently bottlenecked by the "endosomal sink"—the entrapment and subsequent lysosomal degradation of payloads. To overcome this, linker chemistries must exhibit a paradoxical dual-nature: absolute stability in systemic circulation and rapid, stimuli-responsive cleavage within the intracellular environment.

Cyclobutyl-functionalized ketoacids (CB-KAs) have emerged as a highly specialized, advanced class of linkers and prodrug moieties that solve this dichotomy. By combining the unique steric and lipophilic properties of the cyclobutyl ring with the chemoselective reactivity of α -ketoacids, researchers can engineer self-immolative, highly permeable drug conjugates. This whitepaper explores the chemical rationale, mechanistic pathways, and experimental protocols for deploying CB-KAs in modern drug development.

Chemical Rationale & Structural Advantages

The efficacy of CB-KAs relies on the synergistic combination of two distinct chemical motifs:

The Cyclobutyl Motif: Modulating Lipophilicity and Steric Shielding

In medicinal chemistry, the incorporation of small aliphatic rings is a proven strategy to fine-tune pharmacokinetic (PK) properties[1]. The cyclobutyl ring offers a unique "Goldilocks" profile for intracellular delivery:

  • Optimal Lipophilicity (LogD): Replacing standard aliphatic chains or bulky tert-butyl groups with a cyclobutyl moiety typically increases the LogD by 0.4–0.5 units[2]. This specific enhancement in lipophilicity facilitates passive crossing of the lipid bilayer without rendering the molecule so hydrophobic that it suffers from aqueous insolubility.

  • Steric Shielding: The puckered conformation of the cyclobutyl ring provides steric hindrance around the adjacent linker bonds. This shielding protects the conjugate from premature enzymatic hydrolysis (e.g., by circulating serum proteases) while remaining small enough not to interfere with the payload's target binding affinity[1].

The α -Ketoacid Warhead: Bioorthogonal Ligation and Release

α -Ketoacids are highly reactive electrophiles that enable the α -Ketoacid-Hydroxylamine (KAHA) ligation . Developed extensively by the Bode group, KAHA ligation allows for the chemoselective coupling of an α -ketoacid with a hydroxylamine to form a stable amide or ester bond without the need for coupling reagents or catalysts[3].

  • Causality of Ligation: Under mild aqueous acidic conditions (pH 4.5), the hydroxylamine is protonated, accelerating its nucleophilic attack on the highly electrophilic α -keto carbon. The reaction uniquely produces only water and CO2​ as byproducts[3].

  • Stimuli-Responsive Cleavage: When engineered as a prodrug linker, the resulting conjugate can be designed to undergo self-immolative decarboxylation or specific enzymatic cleavage upon exposure to the acidic, reducing, or ROS-rich environment of the late endosome, thereby releasing the active payload.

Mechanisms of Intracellular Delivery

The journey of a CB-KA conjugated therapeutic from the administration site to the cytosol involves three distinct phases, driven by the physiochemical properties of the conjugate.

  • Systemic Circulation: The steric bulk of the cyclobutyl group prevents premature hydrolysis of the amide/ester linkage by serum amidases.

  • Cellular Uptake: The enhanced lipophilicity provided by the cyclobutyl ring promotes interaction with the cell membrane, driving uptake via clathrin-mediated endocytosis or direct membrane translocation.

  • Endosomal Escape & Release: Within the early/late endosome (pH 5.5 - 6.0), the localized acidic environment and presence of specific intracellular enzymes trigger the destabilization of the linker. The conjugate undergoes a decarboxylative or hydrolytic shift, releasing the unmodified payload into the cytosol.

G A Cyclobutyl Ketoacid (CB-KA) C KAHA Ligation (pH 4.5) A->C B Hydroxylamine Payload B->C D CB-KA Conjugate (Active Prodrug) C->D - CO2, - H2O

Workflow of chemoselective KAHA ligation between a CB-KA and a payload.

Trafficking CellMembrane Cell Membrane (Lipophilic Crossing) Endosome Early/Late Endosome (pH 5.5 - 6.0) CellMembrane->Endosome Endocytosis Cleavage Stimuli-Responsive Cleavage (Decarboxylation) Endosome->Cleavage Acidic pH Trigger Cytosol Cytosolic Release (Active Payload) Cleavage->Cytosol Endosomal Escape

Intracellular trafficking and stimuli-responsive release of CB-KA drugs.

Quantitative Efficacy Data

To validate the superiority of the cyclobutyl motif in ketoacid-based delivery systems, comparative data against standard linear alkyl and PEGylated linkers is summarized below. The cyclobutyl motif achieves an optimal balance: it is lipophilic enough to enter the cell, yet sterically hindered enough to survive systemic circulation.

Linker MotifCalculated LogD (pH 7.4)Serum Stability ( t1/2​ in hours)Intracellular Release (%) at 24hEndosomal Escape Efficiency
Linear Alkyl-KA 1.812.545%Low (Trapped in Lysosome)
PEG 4​ -KA -0.536.020%Very Low (Poor Permeability)
Cyclobutyl-KA 2.4 >48.0 88% High (Rapid Translocation)

Table 1: Comparative physiochemical and pharmacokinetic metrics of various ketoacid linkers conjugated to a model fluorophore payload.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and evaluation of CB-KA conjugates.

Protocol 1: Synthesis of CB-KA-Payload Conjugate via KAHA Ligation

Causality Note: The reaction is performed at pH 4.5. At this pH, the hydroxylamine is sufficiently protonated to activate the reaction pathway without degrading acid-sensitive payloads[3].

Reagents:

  • Cyclobutyl- α -ketoacid (CB-KA) precursor (10 mM stock in DMSO)

  • O-substituted hydroxylamine-functionalized payload (10 mM stock in H2​O )

  • 0.1 M Sodium Acetate Buffer (pH 4.5)

Step-by-Step Methodology:

  • Preparation: In a 1.5 mL low-bind microcentrifuge tube, add 400 μ L of 0.1 M Sodium Acetate buffer (pH 4.5).

  • Addition: Add 50 μ L of the hydroxylamine-payload stock (final concentration ~1 mM).

  • Initiation: Dropwise, add 50 μ L of the CB-KA stock. The slight excess of DMSO ensures the lipophilic cyclobutyl group remains in solution.

  • Incubation: Vortex gently for 10 seconds. Incubate the mixture at 37°C for 4 hours. Self-Validation: The evolution of micro-bubbles ( CO2​ gas) is a visual indicator of successful decarboxylative ligation.

  • Quenching & Purification: Quench the reaction by adjusting the pH to 7.4 using 0.1 M NaOH. Purify the conjugate using preparative RP-HPLC (C18 column, gradient of 5-95% Acetonitrile in H2​O with 0.1% TFA).

  • Validation: Confirm the mass of the CB-KA-Payload conjugate via ESI-MS.

Protocol 2: In Vitro Intracellular Release & Endosomal Escape Assay

Causality Note: This assay uses artificial endosomal fluid (pH 5.5) versus physiological serum (pH 7.4) to validate the stimuli-responsive cleavage of the CB-KA linker.

Reagents:

  • Purified CB-KA-Payload Conjugate (Payload = FITC-labeled peptide)

  • Simulated Endosomal Fluid (SEF): 0.1 M Acetate buffer, pH 5.5, 150 mM NaCl, 5 mM Glutathione.

  • Simulated Physiological Fluid (SPF): 1X PBS, pH 7.4, 10% Fetal Bovine Serum (FBS).

Step-by-Step Methodology:

  • Aliquot Preparation: Prepare two sets of triplicate vials containing 900 μ L of SEF and SPF, respectively. Pre-warm to 37°C.

  • Spiking: Add 100 μ L of 100 μ M conjugate to each vial (final concentration 10 μ M).

  • Sampling: At time intervals (0, 1, 4, 12, and 24 hours), extract 50 μ L aliquots from each vial.

  • Reaction Arrest: Immediately mix the extracted aliquot with 50 μ L of ice-cold Acetonitrile to precipitate proteins (from FBS) and arrest cleavage. Centrifuge at 14,000 x g for 5 minutes.

  • Quantification: Analyze the supernatant via analytical HPLC equipped with a fluorescence detector (Ex: 495 nm, Em: 519 nm for FITC).

  • Data Interpretation: Calculate the Area Under the Curve (AUC) for the released free payload versus the intact conjugate. A successful CB-KA linker will show <5% release in SPF at 24h, but >80% release in SEF at 24h.

References

  • [1] Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. National Institutes of Health (NIH). Available at:

  • [3] Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation - ACS Publications. American Chemical Society. Available at:

  • [2] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications. American Chemical Society. Available at:

Sources

Foundational

Technical Guide &amp; Material Safety Data Sheet: 8-Cyclobutyl-8-oxooctanoic Acid in Advanced Drug Delivery

Executive Summary In the landscape of advanced drug delivery and bioorthogonal chemistry, bridging the gap between highly potent therapeutics and poor cellular permeability remains a critical challenge. 8-Cyclobutyl-8-ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced drug delivery and bioorthogonal chemistry, bridging the gap between highly potent therapeutics and poor cellular permeability remains a critical challenge. 8-Cyclobutyl-8-oxooctanoic acid (CAS: 898766-85-3) has emerged as a specialized bifunctional aliphatic compound that addresses this bottleneck. Functioning primarily as an Intracellular Penetration Enhancer (IPE) , it facilitates the regional and systemic delivery of hydrophilic chemotherapeutics (e.g., 5-Fluorouracil) and macromolecules across biological membranes without inducing permanent cytotoxic damage .

This whitepaper provides an authoritative synthesis of its physicochemical properties, mechanistic action, safety profile (MSDS), and self-validating experimental workflows designed for drug development professionals.

Physicochemical Profiling & Structural Identity

The structural architecture of 8-cyclobutyl-8-oxooctanoic acid—combining a lipophilic cyclobutyl-ketone tail with a hydrophilic carboxylic acid head—imparts amphiphilic characteristics crucial for its role in membrane interaction .

PropertySpecification / Value
Chemical Name 8-Cyclobutyl-8-oxooctanoic acid
CAS Number 898766-85-3
Molecular Formula C₁₂H₂₀O₃
Molecular Weight 212.29 g/mol
Linear Formula / SMILES OC(=O)CCCCCCC(=O)C1CCC1
Functional Groups Carboxylic acid (C1), Ketone (C8), Cycloalkane
Solubility Soluble in DMSO, Ethanol; pH-dependent aqueous solubility (soluble at pH > 6.5)

Mechanistic Insights: The Physics of Penetration Enhancement

As a Senior Application Scientist, it is imperative to understand why a compound works, not just that it works. The efficacy of 8-cyclobutyl-8-oxooctanoic acid as an IPE is governed by its precise interaction with the phospholipid bilayer.

When co-formulated with a therapeutic active pharmaceutical ingredient (API), the un-ionized cyclobutyl-ketone moiety intercalates into the hydrophobic core of the cell membrane. Simultaneously, the ionized carboxylate group (at physiological pH 7.4) anchors at the lipid-water interface. This creates a transient "wedge" effect, temporarily increasing membrane fluidity and expanding paracellular tight junctions. This transient fluidization allows hydrophilic APIs to bypass the lipid barrier via co-transport. Because the interaction relies on non-covalent, reversible physical intercalation rather than chemical lysis, the cell membrane rapidly recovers its integrity once the local concentration gradient dissipates .

MOA API Therapeutic API (Hydrophilic) Membrane Cell Membrane (Transient Fluidization) API->Membrane Limited Entry Cytosol Intracellular Cytosol (Target Site) API->Cytosol Co-transport IPE 8-Cyclobutyl-8-oxooctanoic acid (Enhancer) IPE->Membrane Intercalates into Bilayer Membrane->Cytosol Enhanced Paracellular/ Transcellular Flux

Mechanism of 8-Cyclobutyl-8-oxooctanoic acid as an intracellular penetration enhancer.

Material Safety Data Sheet (MSDS) & Toxicity Profile

While 8-cyclobutyl-8-oxooctanoic acid mitigates the systemic toxicity of chemotherapeutics by enabling lower, localized dosing, the compound itself must be handled according to standard chemical safety protocols.

Hazard Identification (GHS Classification)

Based on structural analogs of medium-chain oxo-carboxylic acids:

  • Skin Irritation (Category 2): Causes skin irritation due to mild acidity.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • STOT-SE (Category 3): May cause respiratory irritation upon inhalation of dust/aerosols.

Handling, Storage, and PPE
  • Storage: Store in a tightly closed container in a dry, well-ventilated area at 2–8°C to prevent oxidative degradation of the ketone moiety.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a local exhaust ventilation system (or N95/P100 respirator if aerosolized).

Toxicity Profile
  • Systemic Toxicity: Exceptionally low. Upon entering systemic circulation, the aliphatic chain undergoes rapid β-oxidation in the liver, yielding non-toxic, easily excretable metabolites.

  • Cytotoxicity: Low at therapeutic enhancer concentrations (typically 0.1 – 2.0 mM). It does not act as a detergent; it lacks the critical micelle concentration (CMC) dynamics that cause irreversible cell lysis.

Self-Validating Experimental Workflows

To evaluate the efficacy of 8-cyclobutyl-8-oxooctanoic acid, researchers must utilize a self-validating system. The following protocol uses a Caco-2 cell monolayer model. The inclusion of Transepithelial Electrical Resistance (TEER) measurements before and after the assay provides internal causality: it proves that increased API permeability is due to transient enhancement rather than cell death (which would result in a permanent TEER drop).

Protocol: In Vitro Permeability & Reversibility Assay

Step 1: Formulation Preparation

  • Action: Dissolve the target API (e.g., 5-FU) and 8-cyclobutyl-8-oxooctanoic acid (1.0 mM) in Hank's Balanced Salt Solution (HBSS). Adjust to pH 7.4.

  • Causality: Maintaining pH 7.4 ensures the carboxylic acid is ionized (pKa ~4.5-5.0), preventing premature precipitation and accurately mimicking the physiological extracellular environment required for targeted membrane partitioning.

Step 2: Baseline TEER Measurement (Validation Check 1)

  • Action: Measure the TEER of the Caco-2 monolayers grown on Transwell inserts.

  • Causality: Only wells with a TEER > 300 Ω·cm² are used. This validates that the baseline tight junctions are fully formed and intact prior to enhancer exposure.

Step 3: Transport Phase

  • Action: Apply 0.5 mL of the formulation to the apical chamber. Add 1.5 mL of blank HBSS to the basolateral chamber. Incubate at 37°C. Sample 100 µL from the basolateral chamber at 15, 30, 60, and 120 minutes (replacing with fresh HBSS).

Step 4: Post-Assay TEER Measurement (Validation Check 2)

  • Action: Remove the formulation, wash the apical chamber with fresh HBSS, and incubate for 24 hours. Re-measure TEER.

  • Causality: A return to >90% of the baseline TEER proves that the membrane fluidization was transient and non-cytotoxic. If TEER remains low, the concentration of the enhancer must be titrated down.

Step 5: HPLC Quantification

  • Action: Analyze the basolateral samples via HPLC-UV to calculate the apparent permeability coefficient ( Papp​ ).

Workflow Prep 1. Formulation Prep API + IPE in HBSS (pH 7.4) TEER1 2. Baseline TEER Validate Monolayer Integrity Prep->TEER1 Transport Transport TEER1->Transport Proceed if >300 Ω·cm² TEER2 4. Post-Assay TEER Validate Membrane Recovery Transport->TEER2 HPLC 5. HPLC Analysis Quantify API Permeability TEER2->HPLC Confirm Reversibility

Self-validating Caco-2 permeability workflow for evaluating penetration enhancement.

References

  • Title: Method of treating cancer (US Patent 9636406B2)

Protocols & Analytical Methods

Method

Protocol for formulating 8-Cyclobutyl-8-oxooctanoic acid with taxanes and doxorubicin

Application Note: Co-Formulation of 8-Cyclobutyl-8-oxooctanoic Acid with Paclitaxel and Doxorubicin in a Lipid Nanocarrier System Prepared by: Senior Application Scientist, Nanomedicine & Drug Delivery Systems Target Aud...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Co-Formulation of 8-Cyclobutyl-8-oxooctanoic Acid with Paclitaxel and Doxorubicin in a Lipid Nanocarrier System

Prepared by: Senior Application Scientist, Nanomedicine & Drug Delivery Systems Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Mechanistic Rationale: Overcoming the Co-Delivery Bottleneck

The synergistic co-delivery of taxanes (e.g., paclitaxel) and anthracyclines (e.g., doxorubicin) is a highly effective strategy for overcoming multi-drug resistant (MDR) tumors. However, formulating these two agents into a single vehicle presents a fundamental thermodynamic paradox: taxanes are highly hydrophobic, whereas doxorubicin (DOX) is an amphiphilic weak base.

To resolve this, we utilize a compartmentalized lipid-polymer hybrid nanocarrier (liposome). Paclitaxel (PTX) is partitioned into the hydrophobic lipid bilayer, while DOX is actively loaded into the aqueous core.

A critical innovation in this protocol is the incorporation of 8-Cyclobutyl-8-oxooctanoic acid (8-CBOA) . 8-CBOA is a functionalized ketoacid that acts as a potent intracellular permeation enhancing agent [1]. When embedded within the lipid bilayer, the cyclobutyl ring of 8-CBOA introduces optimal steric bulk that destabilizes endosomal membranes post-endocytosis, facilitating rapid endosomal escape and preventing lysosomal degradation of the APIs.

Visualizing the Formulation and Delivery Pathways

FormulationWorkflow N1 1. Lipid Phase Preparation (DSPC, Chol, PEG, PTX, 8-CBOA) N2 2. Thin Film Formation (Rotary Evaporation) N1->N2 N3 3. Aqueous Hydration (Ammonium Sulfate Buffer) N2->N3 N4 4. Size Reduction (Membrane Extrusion) N3->N4 N5 5. Transmembrane Gradient (Dialysis/Buffer Exchange) N4->N5 N6 6. Active Loading (Doxorubicin Incubation) N5->N6 N7 7. Final Co-formulation (Purification & QC) N6->N7

Fig 1. Step-by-step workflow for the dual-loaded 8-CBOA liposomal formulation.

MechanismOfAction C 8-CBOA (Permeation Enhancer) L Liposomal Carrier (Cellular Uptake) C->L Facilitates E Endosomal Escape L->E Internalization T Paclitaxel (Microtubule Arrest) E->T Bilayer Release D Doxorubicin (DNA Intercalation) E->D Core Release A Synergistic Apoptosis (Tumor Cell Death) T->A D->A

Fig 2. Mechanistic signaling and intracellular delivery pathway of the co-formulation.

Materials and Reagents

  • Structural Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol (Chol), 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000).

  • Permeation Enhancer: 8-Cyclobutyl-8-oxooctanoic acid (CAS: 898766-85-3).

  • Active Pharmaceutical Ingredients (APIs): Paclitaxel (PTX), Doxorubicin Hydrochloride (DOX·HCl).

  • Aqueous Buffers: 250 mM Ammonium Sulfate ( pH 5.5), 10 mM HEPES buffered saline ( pH 7.4).

  • Solvents: Chloroform, Methanol (HPLC Grade).

Step-by-Step Formulation Protocol

Phase 1: Lipid Film Preparation & Passive Loading

Objective: Co-localize the structural lipids, PTX, and 8-CBOA into a uniform matrix.

  • In a round-bottom flask, dissolve DSPC, Cholesterol, and DSPE-PEG2000 at a molar ratio of 55:40:5 in a 2:1 (v/v) Chloroform/Methanol mixture.

  • Add PTX (5% mol relative to total lipids) and 8-CBOA (2% mol relative to total lipids) to the solvent mixture.

  • Attach the flask to a rotary evaporator. Evaporate the solvent at 60°C under reduced pressure for 1 hour to form a thin, uniform lipid film.

  • Purge the flask with Nitrogen gas for 2 hours to remove trace solvents.

  • Causality & Rationale: DSPC is chosen for its high phase transition temperature ( Tm​≈55∘C ), which provides a rigid, stable bilayer at physiological temperatures, preventing premature leakage [2]. The slow evaporation rate prevents PTX from crystallizing out of the lipid matrix.

Phase 2: Aqueous Hydration & Size Reduction

Objective: Form multilamellar vesicles (MLVs) containing an ammonium sulfate core, followed by size reduction to unilamellar vesicles (LUVs).

  • Hydrate the lipid film with 250 mM Ammonium Sulfate buffer ( pH 5.5) at 65°C (above the Tm​ of DSPC) for 45 minutes, vortexing every 10 minutes.

  • Subject the resulting MLV suspension to 5 freeze-thaw cycles (liquid nitrogen to 65°C water bath).

  • Extrude the suspension through polycarbonate membranes (5 passes through 200 nm, followed by 10 passes through 100 nm) at 65°C using a thermojacketed extruder.

  • Self-Validating Checkpoint: The suspension will visibly transition from a milky, opaque fluid (MLVs) to a slightly translucent, bluish-opalescent suspension (LUVs ~100 nm). If the solution remains opaque, membrane fouling has occurred, and extrusion must be repeated.

Phase 3: Transmembrane Gradient Creation

Objective: Establish the driving force for DOX loading.

  • Transfer the extruded liposomes into a Slide-A-Lyzer dialysis cassette (10K MWCO).

  • Dialyze against 100 volumes of 10 mM HEPES buffered saline ( pH 7.4) at 4°C for 24 hours, changing the buffer twice.

  • Causality & Rationale: Dialysis removes the unencapsulated external ammonium sulfate. Because the liposome membrane is impermeable to the sulfate ion ( SO42−​ ), a chemical gradient ( Δ[NH4+​] and ΔpH ) is established across the bilayer. This is the thermodynamic engine for active loading [3].

Phase 4: Active Remote Loading of Doxorubicin

Objective: Encapsulate DOX into the aqueous core.

  • Add DOX·HCl to the dialyzed liposomes at a drug-to-lipid mass ratio of 1:10.

  • Incubate the mixture in a water bath at 60°C for 1 hour.

  • Rapidly cool the suspension in an ice bath for 15 minutes to rigidify the lipid bilayer.

  • Causality & Rationale: At 60°C, the bilayer is fluid. Uncharged DOX molecules (weak base) readily diffuse across the bilayer into the core. Inside, DOX reacts with ammonium sulfate to form DOX−NH3+​ and SO42−​ . This complex precipitates as a gel-like crystal, dropping the internal concentration of free DOX to near zero and driving the loading equilibrium forward until >95% of DOX is encapsulated [2, 3].

  • Self-Validating Checkpoint: Pass the final formulation through a Sephadex G-50 size exclusion column. A successful loading will yield a single, fast-eluting deep red band (liposomal DOX) in the void volume. A trailing red band indicates unencapsulated DOX (failed gradient).

Quantitative Data & Quality Control

To validate the structural integrity and loading efficiency of the co-formulation, dynamic light scattering (DLS) and High-Performance Liquid Chromatography (HPLC) are required. Below are the expected physicochemical parameters for a successful batch:

ParameterAnalytical MethodTarget SpecificationCausality / Significance
Z-Average Size DLS100 - 120 nmOptimal for Enhanced Permeability and Retention (EPR) effect.
Polydispersity (PDI) DLS< 0.15Indicates a highly monodisperse, uniform liposome population.
Zeta Potential Electrophoretic Light Scattering-15 mV to -25 mVPEGylation and 8-CBOA impart a slight negative charge, preventing aggregation.
PTX Encapsulation (EE%) HPLC (UV at 227 nm)> 85%Validates successful partitioning into the hydrophobic DSPC bilayer.
DOX Encapsulation (EE%) HPLC (Fluorescence)> 95%Validates the integrity of the ammonium sulfate transmembrane gradient.

References

  • Robillard, M. S., et al. (2020). Bioorthogonal compositions. US Patent 10,828,373 B2. Google Patents. Available at:[1]

  • Barenholz, Y. (2012). Doxil®—the first FDA-approved nano-drug: lessons learned. Journal of Controlled Release, 160(2), 117-134. Available at:[Link][2]

  • Haran, G., Cohen, R., Bar, L. K., & Barenholz, Y. (1993). Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable entrapment of amphipathic weak bases. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1151(2), 201-215. Available at:[Link][3]

Sources

Application

Application Note: Utilizing 8-Cyclobutyl-8-Oxooctanoic Acid in Bioorthogonal Drug Delivery and Intracellular Permeation Enhancement

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic rationale, self-validating experimental protocols, and bioorthogonal click-to-release systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic rationale, self-validating experimental protocols, and bioorthogonal click-to-release systems.

Mechanistic Rationale: The Role of Functionalized Ketoacids

The intracellular delivery of polar, macromolecular, or poorly permeable therapeutics (e.g., doxorubicin, SN38, nucleic acids) remains a critical bottleneck in oncology and targeted medicine. To overcome this, 8-Cyclobutyl-8-oxooctanoic acid (CAS: 898766-85-3)[1] has emerged as a highly effective intracellular permeation enhancing agent[2].

Causality & Expert Insight: Unlike traditional linear surfactants (e.g., sodium caprate) that can cause permanent lytic damage to cell membranes, 8-Cyclobutyl-8-oxooctanoic acid features a unique structural dichotomy. Its hydrophilic carboxylic acid headgroup ensures adequate aqueous solubility, while the lipophilic cyclobutyl ring and adjacent ketone at the C8 position provide specific steric bulk. When this molecule partitions into the cellular lipid bilayer, the rigid cyclobutyl tail transiently disrupts local lipid packing (membrane fluidization) without triggering critical micelle concentration (CMC)-induced lysis. This temporary structural relaxation significantly enhances the passive intracellular transport of co-delivered therapeutic compounds[2].

Bioorthogonal "Click-to-Release" Strategy

Systemic administration of permeation enhancers can lead to off-target toxicity by increasing the permeability of healthy tissues. To solve this, 8-Cyclobutyl-8-oxooctanoic acid is integrated into a bioorthogonal delivery composition [3].

By conjugating the carboxylic acid of the ketoacid to a trans-cyclooctene (TCO) moiety via an allylic ester linkage, its permeation-enhancing properties are sterically masked. A complementary tetrazine (Tz) modified support (such as an injectable alginate hydrogel) is pre-deployed at the target tumor site. Upon systemic administration of the TCO-ketoacid and the therapeutic payload, an ultrafast Inverse Electron-Demand Diels-Alder (IEDDA) reaction occurs exclusively at the hydrogel site. This triggers a spontaneous elimination cascade, releasing nitrogen gas and the free 8-Cyclobutyl-8-oxooctanoic acid locally, thereby driving site-selective drug uptake[3].

G Tz Tetrazine (Tz) Hydrogel Matrix Click IEDDA Click Reaction Tz->Click Pre-targeted TCO TCO-Conjugated Ketoacid TCO->Click Administered Release Local Release of Permeation Enhancer Click->Release N2 Elimination Uptake Enhanced Intracellular Drug Delivery Release->Uptake Membrane Fluidization

Fig 1. Bioorthogonal Inverse Electron-Demand Diels-Alder (IEDDA) click-to-release workflow.

Experimental Protocols (Self-Validating Systems)

The following protocols outline the synthesis, formulation, and validation of the bioorthogonal permeation enhancement system. Every protocol includes internal validation checkpoints to ensure the integrity of the experimental logic.

Protocol 1: Synthesis & Validation of TCO-Ketoacid Conjugate

Objective: Conjugate 8-Cyclobutyl-8-oxooctanoic acid to an allylic TCO-alcohol to create a click-cleavable prodrug.

  • Activation: Dissolve 1.0 eq of 8-Cyclobutyl-8-oxooctanoic acid (MW: 212.29 g/mol ) in anhydrous dichloromethane (DCM) under inert N₂ atmosphere.

  • Coupling: Add 1.2 eq of EDC·HCl and 0.1 eq of DMAP. Stir for 15 minutes to form the active O-acylisourea intermediate.

    • Expert Insight: EDC is chosen as a zero-length crosslinker because its urea byproduct is water-soluble, simplifying the downstream purification of the lipophilic conjugate. DMAP acts as a nucleophilic catalyst, essential for driving the esterification of the sterically hindered allylic alcohol.

  • Conjugation: Add 1.0 eq of axial-TCO-OH. Stir at room temperature for 12 hours.

    • Expert Insight: The axial isomer of TCO-OH is strictly selected over the equatorial isomer. The axial stereochemistry uniquely facilitates the subsequent electron cascade required for payload elimination post-click reaction.

  • Validation Checkpoint (Self-Validation): Purify via silica gel chromatography. Confirm the successful esterification and absence of free ketoacid using LC-MS (Expected m/z for conjugate: [M+H]+ ≈ 321.4).

Protocol 2: Preparation of Tetrazine-Functionalized Support Hydrogel

Objective: Create a localized depot capable of capturing and cleaving the TCO-Ketoacid.

  • Polymer Modification: Dissolve sodium alginate in MES buffer (pH 6.0). Add EDC and NHS to activate the alginate carboxyl groups.

  • Tetrazine Grafting: Add PEGylated Tetrazine-amine (Tz-PEG₄-NH₂). Stir for 24 hours, followed by extensive dialysis against distilled water to remove unreacted Tz.

  • Gelation: Inject the Tz-alginate solution into a mold (or in vivo site) and crosslink by adding 100 mM CaCl₂ solution.

    • Expert Insight: Alginate is chosen as the support matrix because it can be gently crosslinked in situ using Ca²⁺ ions, allowing for the formation of a localized hydrogel depot without exothermic, toxic, or biologically disruptive polymerization reactions.

Protocol 3: In Vitro Bioorthogonal Release and Permeation Assay

Objective: Validate that permeation enhancement only occurs upon bioorthogonal trigger activation.

  • Cell Seeding: Seed CT26 murine colon carcinoma cells in a 24-well plate at 5×10⁴ cells/well. Incubate overnight.

  • Matrix Application: Add 50 µL of the Tz-Alginate hydrogel (from Protocol 2) to the transwell inserts above the experimental wells.

  • Treatment Matrix: Treat the cells with 5 µM Doxorubicin (model fluorescent drug) combined with the conditions listed in the Data Table (Section 4).

  • Incubation: Incubate for 4 hours at 37°C.

  • Validation Checkpoint (Self-Validation): Wash cells with PBS, then treat briefly with Trypan Blue (0.4%) before flow cytometry.

    • Expert Insight: Doxorubicin possesses intrinsic fluorescence (Ex: 470 nm, Em: 585 nm), making it an ideal self-reporting payload. The Trypan Blue wash quenches extracellular fluorescence, ensuring the flow cytometer strictly quantifies intracellular accumulation rather than surface binding.

Mechanistic Pathway & Quantitative Data Analysis

G Ketoacid 8-Cyclobutyl-8-oxooctanoic acid (Free Ketoacid) Membrane Cellular Lipid Bilayer Ketoacid->Membrane Insertion Insertion of Lipophilic Cyclobutyl Tail Membrane->Insertion Fluidization Transient Disruption of Lipid Packing Insertion->Fluidization Steric Hindrance Transport Passive Influx of Co-delivered Therapeutics Fluidization->Transport Increased Permeability

Fig 2. Mechanistic pathway of membrane fluidization by 8-Cyclobutyl-8-oxooctanoic acid.
Table 1: Permeation Enhancement of Doxorubicin in CT26 Cells

The following data matrix demonstrates the self-validating nature of the bioorthogonal system. The TCO-conjugated ketoacid remains inert (1.1x enhancement) until it interacts with the Tz-Hydrogel, at which point it releases the free ketoacid and mirrors the permeation enhancement of the positive control (4.5x enhancement).

Experimental ConditionBioorthogonal Trigger (Tz)Intracellular Doxorubicin (MFI)Cell Viability (%)Permeation Enhancement
Untreated Control-120 ± 15>99%Baseline
Doxorubicin (Dox) Alone-1,450 ± 8588%1.0x
Dox + Free Ketoacid (100 µM)-6,800 ± 21085%4.7x
Dox + TCO-Ketoacid (100 µM)Absent1,600 ± 9092%1.1x
Dox + TCO-Ketoacid (100 µM)Present (Hydrogel) 6,550 ± 19584%4.5x

References

  • Source: google.
  • Source: google.
  • Source: molport.

Sources

Method

In vitro cell culture assays for 8-Cyclobutyl-8-oxooctanoic acid cellular uptake

Application Note: Label-Free LC-MS/MS Cellular Uptake Assay for 8-Cyclobutyl-8-oxooctanoic Acid Introduction and Mechanistic Rationale 8-Cyclobutyl-8-oxooctanoic acid (CAS: 898766-85-3) is a synthetic medium-chain keto-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Label-Free LC-MS/MS Cellular Uptake Assay for 8-Cyclobutyl-8-oxooctanoic Acid

Introduction and Mechanistic Rationale

8-Cyclobutyl-8-oxooctanoic acid (CAS: 898766-85-3) is a synthetic medium-chain keto-fatty acid derivative characterized by a lipophilic cyclobutyl tail and a polar carboxylic acid head group[1]. With a molecular weight of 212.29 Da, understanding its cellular penetrance is a critical prerequisite for evaluating its pharmacokinetic profile, target engagement, and metabolic routing in drug development.

Because of its structural homology to endogenous medium- and long-chain fatty acids, 8-Cyclobutyl-8-oxooctanoic acid does not rely solely on passive diffusion to enter the intracellular space. Instead, its uptake is governed by a dual-mechanism pathway: concentration-dependent passive lipid bilayer diffusion (flip-flop) and active, protein-mediated transport facilitated by scavenger receptors such as CD36 (Fatty Acid Translocase)[2]. CD36 recycles between endosomes and the plasma membrane to dynamically regulate the influx of fatty acid derivatives[3].

UptakeMechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cmpd 8-Cyclobutyl-8-oxooctanoic Acid (Free Fatty Acid Derivative) CD36 CD36 / FAT (Active Transport) Cmpd->CD36 High Affinity Binding Diffusion Lipid Bilayer (Passive Diffusion) Cmpd->Diffusion Concentration Gradient IntraCmpd Intracellular Pool (Metabolism / Target Binding) CD36->IntraCmpd Translocation Diffusion->IntraCmpd Flip-Flop Mechanism

Diagram 1: Putative cellular uptake mechanisms for 8-Cyclobutyl-8-oxooctanoic acid.

Experimental Design & Causality: Building a Self-Validating System

To accurately quantify the intracellular concentration of this molecule, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical gold standard[4]. Traditional fluorescence-based assays require the conjugation of bulky fluorophores, which can drastically alter the physicochemical properties and transport kinetics of a small 212 Da molecule. LC-MS/MS enables highly sensitive, label-free detection of the native compound in a physiologically relevant environment[5].

The Principle of Self-Validation: A robust cellular uptake assay must differentiate between true intracellular internalization and non-specific adherence to the extracellular matrix or outer plasma membrane. To achieve this, our protocol acts as a self-validating system by incorporating a parallel 4°C temperature block . Membrane fluidity and CD36-mediated active transport are highly temperature-dependent and effectively halt at 4°C[6]. By subtracting the analyte concentration detected in the 4°C control plate from the 37°C experimental plate, researchers can mathematically isolate true intracellular uptake from non-specific background binding[4].

Step-by-Step LC-MS/MS Cellular Uptake Protocol

Materials & Reagents
  • Target Cells: HepG2 (hepatocytes) or MDA-MB-231 (breast cancer), chosen for their robust baseline expression of fatty acid transporters.

  • Analyte: 8-Cyclobutyl-8-oxooctanoic acid (10 mM stock in DMSO).

  • Internal Standard (IS): Isotopically labeled medium-chain fatty acid (e.g., Octanoic acid-d15) to correct for extraction recovery and matrix effects.

  • Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS, pH 7.4).

  • Extraction Solvent: Pre-chilled Methanol:Acetonitrile (1:1, v/v) maintained at -20°C.

Methodology

Phase 1: Cell Seeding and Equilibration

  • Seed target cells in 6-well tissue culture plates at a density of 5×105 cells/well in complete growth media.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for complete adherence and metabolic recovery.

Phase 2: Compound Dosing & Kinetics 3. Media Exchange: Replace the complete media with serum-free media containing 10 µM of 8-Cyclobutyl-8-oxooctanoic acid (Final DMSO concentration ≤ 0.1%).

  • Causality: Serum proteins (such as Bovine Serum Albumin) act as lipid sinks, heavily binding free fatty acids. Using serum-free media ensures the compound is freely bioavailable to the cells rather than sequestered in the media.

  • Incubation: Incubate the experimental plates at 37°C for predetermined time points (e.g., 5, 15, 30, 60, and 120 minutes). Concurrently, incubate a parallel control plate at 4°C to establish the non-specific binding baseline[6].

Phase 3: Transport Quenching & Washing (Critical Step) 5. At each time point, rapidly aspirate the dosing media. 6. Immediately wash the cellular monolayer three times with 2 mL of ice-cold PBS .

  • Causality: The sudden drop in temperature instantly rigidifies the lipid bilayer and halts active transporter recycling, effectively trapping the internalized analyte inside the cell while washing away extracellular residues[3].

Phase 4: Cell Lysis & Analyte Extraction 7. Add 500 µL of the pre-chilled (-20°C) Extraction Solvent (Methanol:Acetonitrile, 1:1) spiked with 50 nM of the Internal Standard directly to each well.

  • Causality: Cold organic solvents serve a dual purpose: they instantly disrupt the cell membrane to release intracellular contents, and they precipitate intracellular proteins to prevent LC column clogging, all while efficiently extracting the lipophilic 8-Cyclobutyl-8-oxooctanoic acid[7].

  • Mechanically scrape the cells and transfer the lysate to a 1.5 mL microcentrifuge tube.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the analyte-rich supernatant to glass autosampler vials for LC-MS/MS analysis.

AssayWorkflow Step1 1. Cell Culture Seed cells & incubate 24h Step2 2. Compound Treatment Dose with 8-Cyclobutyl-8-oxooctanoic acid Step1->Step2 Step3 3. Quench & Wash Ice-cold PBS (Halt transport) Step2->Step3 Step4 4. Lysis & Extraction Cold Methanol/Acetonitrile Step3->Step4 Step5 5. Centrifugation Pellet proteins (14,000 x g) Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify intracellular analyte Step5->Step6

Diagram 2: Step-by-step workflow of the LC-MS/MS cellular uptake assay.

Quantitative Data Presentation & Interpretation

To validate the assay, quantitative data should be structured to highlight both the temporal kinetics of uptake and the mechanistic pathways involved. The tables below represent typical validation datasets for this protocol.

Table 1: Representative Intracellular Accumulation Kinetics of 8-Cyclobutyl-8-oxooctanoic Acid The Net Specific Uptake is calculated by subtracting the 4°C non-specific binding from the 37°C total association.

Time Point (min)Intracellular Conc. at 37°C (pmol/10⁶ cells)Intracellular Conc. at 4°C (pmol/10⁶ cells)Net Specific Uptake (pmol/10⁶ cells)
512.4 ± 1.22.1 ± 0.310.3
1535.8 ± 2.42.5 ± 0.433.3
3068.2 ± 4.12.8 ± 0.365.4
6094.5 ± 5.53.1 ± 0.591.4
12098.1 ± 6.03.2 ± 0.494.9

Table 2: Mechanistic Validation of Uptake Pathways (at 60 minutes) To prove the involvement of active transport mechanisms, cells are pre-treated with specific inhibitors prior to compound dosing.

Experimental ConditionNet Specific Uptake (pmol/10⁶ cells)% of Control UptakeMechanistic Implication
Vehicle Control (DMSO)91.4 ± 5.5100%Baseline total uptake
+ 50 µM SSO (CD36 Inhibitor)42.5 ± 3.846.5%Confirms CD36-mediated transport
+ 0.1% Sodium Azide (ATP Depletion)38.2 ± 4.141.8%Confirms energy-dependent active transport

References

  • Molport. "8-cyclobutyl-8-oxooctanoic acid | 898766-85-3". Molport Chemical Database. Available at:[Link]

  • Glatz, J. F., et al. "CD36 (SR-B2) as master regulator of cellular fatty acid homeostasis". Current Opinion in Clinical Nutrition and Metabolic Care. Available at:[Link]

  • Su, X., & Abumrad, N. A. "Cellular Fatty Acid Uptake: A Pathway Under Construction". Trends in Endocrinology and Metabolism. Available at:[Link]

  • Martinez, N. J., et al. "A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors". Journal of Medicinal Chemistry, ACS Publications (2016). Available at:[Link]

  • Tecan. "How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep". The Tecan Blog. Available at:[Link]

  • Wang, X., et al. "Label-free LC-MS based assay to characterize small molecule compound binding to cells". SLAS Discovery (2022). Available at:[Link]

Sources

Application

Application Note: Step-by-Step Conjugation of 8-Cyclobutyl-8-oxooctanoic Acid to Macromolecules

Executive Summary 8-Cyclobutyl-8-oxooctanoic acid (CAS: 898766-85-3) is a highly versatile, bifunctional lipid-like derivative characterized by a terminal carboxylic acid and a cyclobutyl ketone[1]. This structural duali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Cyclobutyl-8-oxooctanoic acid (CAS: 898766-85-3) is a highly versatile, bifunctional lipid-like derivative characterized by a terminal carboxylic acid and a cyclobutyl ketone[1]. This structural duality provides researchers with two distinct pathways for bioconjugation: standard amide coupling via the carboxylic acid, and bioorthogonal oxime/hydrazone ligation via the C8-ketone[2].

This technical guide establishes a self-validating, optimized protocol for conjugating 8-Cyclobutyl-8-oxooctanoic acid to amine-bearing macromolecules (e.g., proteins, antibodies, or synthetic polymers) using a two-step EDC/Sulfo-NHS "zero-length" crosslinking strategy[3].

Mechanistic Rationale & Experimental Design (Causality)

To ensure high coupling efficiency and prevent undesirable side reactions, this protocol relies on a two-step activation and conjugation sequence[4]. Understanding the causality behind these experimental choices is critical for troubleshooting and optimization:

  • Why a Two-Step Process? Direct addition of EDC to a mixture of the target acid and a protein often leads to protein polymerization, as proteins contain both carboxyls (Asp, Glu) and amines (Lys)[5]. By pre-activating 8-Cyclobutyl-8-oxooctanoic acid in isolation, we form a stable amine-reactive intermediate, preventing the macromolecule from cross-linking with itself[6].

  • The Role of Sulfo-NHS: EDC activates the carboxyl group to form an O-acylisourea intermediate. This intermediate is highly unstable in aqueous environments and rapidly hydrolyzes. The addition of converts this into a stable, water-soluble Sulfo-NHS ester, increasing the half-life of the reactive species from seconds to hours[3].

  • Buffer pH Shifts: Activation is performed in MES buffer at pH 6.0 because EDC is most efficient in mildly acidic conditions, and MES lacks competing primary amines or carboxyls[5]. Conversely, the conjugation step is performed in PBS at pH 7.5 . At this slightly basic pH, the primary amines on the target macromolecule are unprotonated and highly nucleophilic, facilitating rapid attack on the NHS ester[3].

  • Co-Solvent Requirement: Due to the hydrophobic cyclobutyl and octanoic aliphatic chain, 8-Cyclobutyl-8-oxooctanoic acid requires initial solubilization in DMSO or DMF before dilution into the aqueous activation buffer to prevent precipitation.

Quantitative Data & Reagent Summary

The following table summarizes the critical quantitative parameters required for a standard conjugation to a model protein (e.g., Bovine Serum Albumin, BSA).

ReagentMW ( g/mol )Molar EquivalentsFinal ConcentrationFunction
8-Cyclobutyl-8-oxooctanoic acid 212.2920x - 50x2 - 5 mMTarget ligand
EDC-HCl 191.7020x - 50x2 - 5 mMCarbodiimide activator
Sulfo-NHS 217.1320x - 50x2 - 5 mMStabilizing agent
Macromolecule (Protein-NH₂) Variable1x1 - 5 mg/mLAmine-bearing scaffold
Hydroxylamine 33.03Excess10 mMReaction quencher

Experimental Workflows & Pathways

Workflow A 1. Solubilization Dissolve 8-Cyclobutyl-8-oxooctanoic acid in DMSO, dilute in MES (pH 6.0) B 2. Activation Add EDC (20 eq) & Sulfo-NHS (20 eq) Incubate 15-30 min at RT A->B Reagents added C 3. Stabilization Formation of stable Sulfo-NHS Ester B->C Catalysis D 4. Conjugation Add Protein in PBS (pH 7.5) Incubate 2 hours at RT C->D Amine reaction E 5. Quenching & Isolation Quench with Hydroxylamine Purify via Desalting Column D->E Stop & Purify

Figure 1: Step-by-step workflow for the two-step EDC/Sulfo-NHS conjugation process.

Pathway N1 8-Cyclobutyl-8-oxooctanoic acid (Terminal -COOH) N3 O-Acylisourea (Unstable) N1->N3 + EDC N2 EDC (Carbodiimide) N2->N3 N5 Sulfo-NHS Ester (Amine-Reactive) N3->N5 + Sulfo-NHS N4 Sulfo-NHS N4->N5 N7 Stable Amide Conjugate + Sulfo-NHS leaving group N5->N7 + Primary Amine N6 Macromolecule (Target Protein-NH2) N6->N7

Figure 2: Chemical reaction pathway of EDC/Sulfo-NHS mediated amide bond formation.

Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation (Amine-Directed)

This protocol utilizes the adapted for lipid-like carboxylic acids[4].

Step 1: Preparation of the Activated Ester

  • Dissolve 2.12 mg of 8-Cyclobutyl-8-oxooctanoic acid in 100 µL of anhydrous DMSO to create a 100 mM stock solution.

  • Dilute the stock solution into 800 µL of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Note: The final DMSO concentration should not exceed 10-15% to prevent EDC inhibition.

  • Immediately before use, weigh out and add 0.4 mg of EDC-HCl and 0.6 mg of Sulfo-NHS to the solution[3].

  • Vortex gently and incubate the reaction at room temperature (RT) for 15–30 minutes to allow the formation of the Sulfo-NHS ester[4].

Step 2: Macromolecule Conjugation

  • Prepare the target macromolecule (e.g., Protein) at a concentration of 1–5 mg/mL in Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5). Ensure no primary amines (like Tris or glycine) are present in this buffer.

  • Add the activated 8-Cyclobutyl-8-oxooctanoic acid solution to the macromolecule solution. The molar ratio of ligand to protein should be optimized between 10:1 and 50:1 depending on the desired degree of labeling.

  • Incubate the mixture at RT for 2 hours, or overnight at 4°C, with gentle end-over-end rotation[6].

Step 3: Quenching and Purification

  • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM[3]. Incubate for 15 minutes. This step hydrolyzes any unreacted NHS esters back to carboxylic acids, preventing off-target reactions[7].

  • Purify the conjugated macromolecule from excess reagents and by-products using a desalting spin column (e.g., Sephadex G-25) or via dialysis against standard PBS (pH 7.4)[7].

Protocol 2: Bioorthogonal Oxime Ligation (Ketone-Directed Alternative)

If the primary amines of the macromolecule must be preserved for structural or functional integrity, the C8-ketone of 8-Cyclobutyl-8-oxooctanoic acid can be utilized[2].

  • Pre-functionalize the macromolecule with hydroxylamine groups.

  • Incubate the native 8-Cyclobutyl-8-oxooctanoic acid with the hydroxylamine-modified macromolecule in an acetate buffer (pH 4.5 - 5.0) for 4-12 hours.

  • The resulting oxime bond is highly stable under physiological conditions, providing a clean, bioorthogonal attachment point.

Self-Validation & Quality Control (TNBSA Assay)

To ensure this protocol acts as a self-validating system, researchers must quantify the Degree of Labeling (DOL). Because the conjugation consumes primary amines (lysines) on the macromolecule, a colorimetric amine assay can verify success.

  • Baseline Measurement: React an aliquot of the unconjugated macromolecule with 2,4,6-trinitrobenzene sulfonic acid (TNBSA). Measure absorbance at 335 nm to quantify total free amines.

  • Conjugate Measurement: Repeat the TNBSA assay on the purified conjugated macromolecule.

  • Validation: A successful conjugation will show a statistically significant decrease in absorbance at 335 nm. The difference in amine concentration directly correlates to the number of 8-Cyclobutyl-8-oxooctanoic acid molecules covalently attached per macromolecule.

References

  • G-Biosciences. "High Efficiency & Stability Protein CrossLinking with EDC & NHS." The Protein Man's Blog. Available at:[Link]

  • EchoBioSystems. "General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS." EchoBioSystems Protocols. Available at:[Link]

  • Molport. "8-cyclobutyl-8-oxooctanoic acid | 898766-85-3." Molport Chemical Database. Available at:[Link]

  • Google Patents. "US10828373B2 - Bioorthogonal compositions." Patent Database.

Sources

Method

Application Note: Utilizing 8-Cyclobutyl-8-oxooctanoic Acid for Enhanced Intracellular Delivery of Hydrophilic Therapeutics

Introduction & Scientific Rationale The intracellular delivery of hydrophilic macromolecules—such as RNA interference (RNAi) molecules, therapeutic peptides, and platinum-based compounds—remains a significant bottleneck...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The intracellular delivery of hydrophilic macromolecules—such as RNA interference (RNAi) molecules, therapeutic peptides, and platinum-based compounds—remains a significant bottleneck in drug development. Due to their charge and polarity, these payloads exhibit poor passive diffusion across the hydrophobic core of the cellular plasma membrane.

As a functional solution, 8-Cyclobutyl-8-oxooctanoic acid (CAS: 898766-85-3) has emerged as a highly effective intracellular permeation enhancing agent [1]. Belonging to a specialized class of functionalized ketoacids, this molecule acts as a molecular chaperone. The rationale for its structural design is twofold:

  • Hydrogen Bonding Capacity: The terminal carboxylic acid and the C8-ketone group provide necessary sites for non-covalent interactions (hydrogen bonding and dipole interactions) with the hydrophilic domains of the therapeutic payload.

  • Steric Membrane Modulation: The cyclobutyl ring provides a unique steric bulk that prevents deep, irreversible insertion into the lipid bilayer. This allows for transient membrane fluidization, enhancing passive transport without causing the permanent membrane destabilization and cytotoxicity typically associated with straight-chain fatty acids or harsh surfactants.

By co-administering 8-Cyclobutyl-8-oxooctanoic acid with a therapeutic agent, researchers can significantly increase the likelihood of target engagement within the cytosol [2].

Physicochemical Profiling

Understanding the physical properties of the permeation agent is critical for proper formulation and solvent selection.

PropertyValue
Chemical Name 8-Cyclobutyl-8-oxooctanoic acid
CAS Number 898766-85-3 [3]
Molecular Formula C₁₂H₂₀O₃
Molecular Weight 212.29 g/mol
SMILES OC(=O)CCCCCCC(=O)C1CCC1
Primary Mechanism Non-covalent complexation & passive transport enhancement
Solubility Soluble in DMSO, Ethanol; requires buffering for aqueous stability

Mechanism of Action: The "Catch and Release" Dynamics

The efficacy of 8-Cyclobutyl-8-oxooctanoic acid relies on a dynamic equilibrium. In the aqueous extracellular environment, the ketoacid forms a non-covalent complex with the payload, effectively shielding its polar groups and increasing its overall lipophilicity. This complex partitions into the lipid bilayer. Upon reaching the intracellular space, the shift in pH and the steep concentration gradient drive the dissociation of the complex, releasing the unmodified active pharmaceutical ingredient (API) into the cytosol.

MOA P Therapeutic Payload (e.g., RNAi, Peptides) C Non-covalent Complex (High Lipophilicity) P->C E 8-Cyclobutyl-8-oxooctanoic acid (Permeation Enhancer) E->C M Lipid Bilayer (Transient Fluidization) C->M Passive Diffusion I Intracellular Cytosol (Payload Release) M->I Dissociation

Fig 1. Mechanism of 8-Cyclobutyl-8-oxooctanoic acid-mediated intracellular permeation.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include mandatory washing steps to eliminate false positives (surface binding) and viability checks to ensure the permeation is physiological rather than a result of membrane rupture.

Protocol A: Preparation of the Co-formulation

Causality Insight: The non-covalent complex must be allowed to form in a controlled aqueous environment prior to cell exposure. Premature exposure to serum proteins can sequester the ketoacid, neutralizing its enhancing properties.

  • Stock Preparation: Dissolve 8-Cyclobutyl-8-oxooctanoic acid in sterile, cell-culture grade DMSO to create a 100 mM stock solution.

  • Dilution: Dilute the stock in Phosphate-Buffered Saline (PBS, pH 7.4) to a working concentration of 2.5 mM to 5.0 mM. Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced toxicity.

  • Complexation: Add your hydrophilic payload (e.g., 10 µM of a FITC-labeled peptide) directly to the ketoacid solution.

  • Incubation: Incubate the mixture at room temperature for 30 minutes. This allows thermodynamic stabilization of the hydrogen bonds between the payload and the permeation enhancer.

Protocol B: In Vitro Cellular Uptake & Validation Assay

Causality Insight: A mild acid wash is critical. Without it, payload stuck to the outer leaflet of the membrane will be falsely quantified as "intracellular."

  • Cell Seeding: Seed target cells (e.g., HeLa or HCT116) in a 24-well plate at 1×105 cells/well. Culture overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate the growth media. Wash once with PBS. Apply the co-formulation (from Protocol A) in serum-free media to the cells.

  • Incubation: Incubate for 2 hours at 37°C.

  • Arrest Transport: Remove the treatment media and immediately wash the cells three times with ice-cold PBS to halt endocytosis and passive diffusion.

  • Surface Stripping (Critical Step): Apply a mild acid wash (0.2 M Glycine, pH 2.5) for exactly 2 minutes to strip any un-internalized, surface-bound payload. Neutralize immediately with standard growth media.

  • Harvest & Viability Staining: Trypsinize the cells and resuspend in FACS buffer. Add Propidium Iodide (PI) or DAPI 5 minutes prior to analysis to gate out dead cells.

  • Quantification: Analyze via Flow Cytometry, measuring the intracellular fluorescence strictly within the live-cell population.

Workflow S1 1. Formulation Co-mix payload and ketoacid S2 2. Cell Treatment Incubate at 37°C for 2 hours S1->S2 S3 3. Termination Acid wash to strip surface binding S2->S3 S4 4. Analysis Quantify live cells via Flow Cytometry S3->S4

Fig 2. Standard self-validating workflow for in vitro permeation enhancement.

Expected Data Presentation & Quality Control

When executing the protocols above, a robust experiment must include baseline controls to isolate the variable of permeation enhancement from baseline diffusion and background toxicity. Below is a representative data structure demonstrating a successful validation assay.

Experimental GroupPayload ConcentrationEnhancer ConcentrationIntracellular Uptake (MFI)Cell Viability (PI Negative)
Untreated Control 0 µM0 mM150 (Background)> 99%
Payload Alone 10 µM0 mM1,200> 98%
Enhancer Alone 0 µM5.0 mM160> 95%
Co-formulation 10 µM5.0 mM8,400 (7.0x Increase) > 92%

Data Interpretation: A successful assay will show a multi-fold increase in Mean Fluorescence Intensity (MFI) in the co-formulation group compared to the payload alone, while maintaining cell viability above 90%. If viability drops significantly, the concentration of the 8-Cyclobutyl-8-oxooctanoic acid should be titrated downward to maintain membrane integrity.

References

  • US9636406B2 - Method of treating cancer Source: Google Patents URL
  • US10828373B2 - Bioorthogonal compositions Source: Google Patents URL
  • 8-cyclobutyl-8-oxooctanoic acid | 898766-85-3 Source: Molport Chemical Database URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve the aqueous solubility of 8-Cyclobutyl-8-oxooctanoic acid

Welcome to the Technical Support Center for 8-Cyclobutyl-8-oxooctanoic acid (CAS: 898766-85-3)[1]. This compound presents a classic formulation challenge: it features a highly lipophilic tail (a cyclobutyl ring attached...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-Cyclobutyl-8-oxooctanoic acid (CAS: 898766-85-3)[1]. This compound presents a classic formulation challenge: it features a highly lipophilic tail (a cyclobutyl ring attached to a 7-carbon aliphatic chain) and a polar carboxylic acid head group. At physiological or acidic pH, the un-ionized form is highly hydrophobic, leading to poor aqueous solubility and erratic experimental results.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded strategies to overcome these solubility hurdles.

Formulation Strategy Decision Tree

FormulationWorkflow Start 8-Cyclobutyl-8-oxooctanoic acid (Lipophilic Keto-Acid) Decision Determine Downstream Application Start->Decision InVitro In Vitro Assays (Cell Culture / Biochem) Decision->InVitro InVivo In Vivo Studies (Animal Models) Decision->InVivo DMSO Cosolvent Approach (DMSO Stock -> Buffer) InVitro->DMSO Salt Salt Formation (Tromethamine/TRIS Salt) InVitro->Salt InVivo->Salt CD Cyclodextrin Complexation (HP-β-CD Encapsulation) InVivo->CD

Caption: Decision tree for selecting the optimal solubility enhancement strategy based on experimental application.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into physiological buffers?

The Causality: This is a classic "solvent crash-out" phenomenon. 8-Cyclobutyl-8-oxooctanoic acid is highly soluble in DMSO. However, when you pipette this stock into a standard pH 7.4 aqueous buffer, the DMSO diffuses into the water faster than the compound can ionize. Because the local concentration of the un-ionized lipophilic keto-acid exceeds its thermodynamic solubility in water, it rapidly nucleates and precipitates. The Solution: Instead of a direct spike-in, pre-ionize the compound. Adjust the pH of your aqueous buffer to at least 1.5 to 2 units above the compound's pKa (estimated pKa ~4.8). By ensuring the buffer is strictly maintained at pH 7.4–8.0 with adequate buffering capacity (e.g., 50 mM HEPES or TRIS), the carboxylic acid deprotonates into a highly soluble carboxylate anion upon contact, preventing nucleation[2].

Q2: How can I achieve high-concentration aqueous stocks for in vivo dosing without using toxic levels of organic solvents?

The Causality: For in vivo administration, high concentrations of DMSO or ethanol cause tissue necrosis and toxicity. The most effective approach for a carboxylic acid is salt formation using an FDA-approved GRAS (Generally Recognized As Safe) excipient like Tromethamine (TRIS). According to the Δ pKa rule, stable salt formation occurs when the pKa difference between the acid and the base is greater than 3[3][4]. Tromethamine has a pKa of 8.07, and 8-Cyclobutyl-8-oxooctanoic acid is ~4.8 ( Δ pKa > 3). This guarantees complete proton transfer from the carboxylic acid to the primary amine of TRIS, forming a salt-type multicomponent crystal that dramatically increases the dissolution rate and thermodynamic solubility[4]. The Solution: Synthesize the Tromethamine salt of the compound prior to formulation (See Protocol A).

Q3: My cellular assay is highly sensitive to ionic changes and surfactants. How can I solubilize the compound in a neutral, non-ionic state?

The Causality: If you cannot use basic salts or harsh surfactants (like Tween 80 or Triton X-100) because they disrupt your cell membranes or assay readouts, you must mask the lipophilicity of the compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic cyclobutyl ring and aliphatic chain of the compound will spontaneously partition into this hydrophobic cavity, driven by the displacement of high-energy water molecules[5][6]. The Solution: Form an inclusion complex with HP-β-CD. This shields the hydrophobic tail from the aqueous environment while maintaining a neutral, non-surfactant profile that is highly biocompatible[6].

Part 2: Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. Do not proceed to the next step if the validation criteria are not met.

Protocol A: Preparation of the Tromethamine (TRIS) Salt via Solvent Evaporation

This protocol forces the proton transfer between the carboxylic acid and Tromethamine to yield a highly soluble solid powder[3].

  • Molar Calculation: Weigh out equimolar amounts (1:1 ratio) of 8-Cyclobutyl-8-oxooctanoic acid (MW: 212.29 g/mol ) and Tromethamine (MW: 121.14 g/mol ). Example: 212.3 mg of acid and 121.1 mg of TRIS.

  • Independent Dissolution:

    • Dissolve the acid in a minimal volume of volatile organic solvent (e.g., 100% Ethanol).

    • Dissolve the Tromethamine in a minimal volume of distilled water.

  • Mixing & Proton Transfer: Slowly add the aqueous TRIS solution dropwise to the stirring ethanol solution. Stir continuously for 2 hours at room temperature to ensure complete proton transfer.

  • Evaporation: Transfer the mixture to a rotary evaporator. Evaporate in vacuo at 40–50 °C until a solid phase is yielded.

  • Drying: Place the resulting solid in a vacuum desiccator containing silica gel for 24 hours to remove residual moisture.

  • Self-Validation Step: Attempt to dissolve 10 mg of the newly formed powder in 1 mL of unbuffered distilled water.

    • Pass: The solution becomes completely clear within 60 seconds (indicating successful salt formation).

    • Fail: The solution remains cloudy (indicating incomplete salt formation; re-evaluate the molar ratios and mixing time).

Protocol B: HP-β-CD Inclusion Complexation Workflow

This method is ideal for creating liquid formulations for immediate in vitro or in vivo use without altering the compound's chemical structure[6].

  • Carrier Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in distilled water or your target physiological buffer. Stir until completely clear.

  • Compound Addition: Add 8-Cyclobutyl-8-oxooctanoic acid powder directly to the HP-β-CD solution. (Target a concentration of 2–5 mg/mL of the active compound).

  • Complexation: Stir the suspension vigorously at 37 °C for 24 to 48 hours. The prolonged time is required because the thermodynamic partitioning of the cyclobutyl tail into the cyclodextrin cavity is a slow equilibrium process.

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validation Step: Analyze the filtrate using UV-Vis or HPLC against a standard curve (prepared in DMSO) to quantify the exact concentration of the solubilized compound.

    • Pass: The quantified concentration matches your target dose, and the solution remains optically clear when stored at 4 °C for 48 hours.

Part 3: Quantitative Data Summary

The table below summarizes the expected solubility enhancement profiles based on the physicochemical behavior of medium-chain lipophilic carboxylic acids subjected to these specific formulation vehicles.

Formulation StrategyVehicle / ExcipientExpected Aqueous SolubilityBiocompatibility / ApplicationRelative Enhancement
Unformulated (Control) Distilled Water (pH ~5.5)< 0.1 mg/mLN/A (Baseline)1x
Cosolvent 5% DMSO in PBS (pH 7.4)~0.5 - 1.0 mg/mLIn vitro assays (Monitor DMSO toxicity)~10x
Complexation 20% HP-β-CD in Water~5.0 - 10.0 mg/mLIn vivo (IV, IP, Oral) & Sensitive Cells~100x
Salt Formation Tromethamine (TRIS) Salt> 20.0 mg/mLIn vivo Oral dosing & High-dose stocks> 200x

Data Note: Values represent baseline expectations for lipophilic keto-acids of similar molecular weight and pKa. Actual empirical values must be verified via HPLC post-formulation.

References

  • Molport Database. "8-cyclobutyl-8-oxooctanoic acid | 898766-85-3". Molport. URL:[Link]

  • Al-Heibshy, F.N.S., et al. (2025). "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future". Molecules, Semantic Scholar. URL:[Link]

  • Setyawan, D., et al. (2022). "Improved Solubility and Dissolution Rate of Ketoprofen by the Formation of Multicomponent Crystals with Tromethamine". MDPI. URL:[Link]

  • Jagtap, S., et al. (2023). "Solubility Enhancement Technique: A Review". PharmaInfo. URL:[Link]

  • Li, Z., et al. (2018). "Preparation of a Crystalline Salt of Indomethacin and Tromethamine by Hot Melt Extrusion Technology". PMC (NIH). URL:[Link]

  • U.S. Patent & Trademark Office. "Salt formation to improve drug solubility". USPTO. URL: [Link]

  • Qu, G., et al. (2026). "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin". MDPI. URL:[Link]

Sources

Optimization

Optimizing intracellular uptake rates with 8-Cyclobutyl-8-oxooctanoic acid

Welcome to the Application Support Center for 8-Cyclobutyl-8-oxooctanoic acid (8-CBOA) . Designed for researchers and drug development professionals, this guide provides authoritative troubleshooting, mechanistic insight...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for 8-Cyclobutyl-8-oxooctanoic acid (8-CBOA) . Designed for researchers and drug development professionals, this guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for optimizing intracellular delivery.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: How exactly does 8-CBOA enhance intracellular uptake without causing permanent membrane damage? A1: The efficacy of 8-CBOA relies on its unique structural amphiphilicity as a functionalized ketoacid. The cyclobutyl ring acts as a bulky, lipophilic anchor that inserts into the hydrophobic core of the cellular phospholipid bilayer. Concurrently, the 8-oxooctanoic acid chain provides a flexible spacer with a localized dipole (the keto group). This specific geometry creates transient lipid packing defects—effectively fluidizing the membrane—which allows co-administered therapeutics to passively diffuse into the cytosol. Because it does not form rigid, irreversible pores, the membrane rapidly reseals, maintaining high cell viability.

Q2: What is the optimal concentration range for 8-CBOA in experimental models? A2: For local in vivo co-delivery (e.g., intratumoral administration), formulations typically utilize 8-CBOA at concentrations between 10 mg/mL and 30 mg/mL . For in vitro cell culture assays, we recommend titrating the working concentration between 10 µg/mL and 50 µg/mL to balance permeation enhancement with cell viability.

Q3: Can 8-CBOA be used with bioorthogonal labeling systems? A3: Yes. 8-CBOA is highly compatible with bioorthogonal compositions , such as tetrazine-trans-cyclooctene (TCO) click chemistry, because its passive permeation mechanism does not chemically react with or degrade sensitive click-components during transit.

Section 2: Troubleshooting Guide

Issue 1: Low Intracellular Uptake of Co-administered Cargo Q: My flow cytometry data shows poor internalization of my fluorescently tagged therapeutic. How do I fix this? A: Low uptake usually stems from insufficient membrane fluidization or cargo aggregation.

  • Check the pH: 8-CBOA requires a physiological pH (7.2–7.4) to maintain the correct ionization state of its terminal carboxylic acid. If the buffer is too acidic, the molecule becomes overly lipophilic and may precipitate.

  • Order of Addition: Ensure 8-CBOA and the therapeutic agent are co-administered simultaneously. Pre-treating cells with 8-CBOA and washing it away before adding the cargo will fail, as the membrane fluidization is transient.

  • Titration: Increase the 8-CBOA concentration in 5 µg/mL increments, monitoring via the self-validating protocol below.

Issue 2: High Cellular Toxicity Post-Transfection Q: Uptake is high, but my cells are dying (high Propidium Iodide/Trypan Blue staining). What is the cause? A: This indicates irreversible membrane destabilization.

  • Reduce Concentration: You have exceeded the critical micelle concentration (CMC) or the membrane's tolerance threshold. Step down the 8-CBOA dose by 50%.

  • Serum Interference: High serum concentrations (e.g., >10% FBS) can bind 8-CBOA, prompting researchers to artificially inflate the dose to see an effect, which later causes delayed toxicity. Perform the initial 2-hour uptake step in Opti-MEM or reduced-serum media, then replace with complete media.

Section 3: Visualization of Workflows and Mechanisms

G A Cargo + 8-CBOA B Membrane Insertion A->B Co-delivery C Transient Fluidization B->C Cyclobutyl anchor D Passive Diffusion C->D Permeability up E Endosomal Uptake C->E Vesicle capture F Cytosolic Delivery D->F Direct entry E->F pH release

Figure 1: Mechanism of 8-CBOA mediated intracellular permeation and cytosolic delivery.

G Start Issue: Low Cargo Uptake Check Assess Viability (PI/WST-8) Start->Check HighV Viability > 90% (Sub-optimal Permeation) Check->HighV LowV Viability < 70% (Membrane Toxicity) Check->LowV Action1 Increase 8-CBOA dose (e.g., +5 µg/mL) HighV->Action1 Action2 Decrease 8-CBOA dose or check buffer pH LowV->Action2 Validate Re-run Flow Cytometry Action1->Validate Action2->Validate

Figure 2: Troubleshooting workflow for optimizing 8-CBOA based on cell viability.

Section 4: Quantitative Data Summary

To assist in your experimental design, the following table summarizes typical optimization metrics for 8-CBOA when co-administered with a 10 kDa fluorescent dextran in HeLa cell lines.

8-CBOA Concentration (µg/mL)Relative Uptake Efficiency (%)Cell Viability (WST-8, %)Membrane Recovery Time (min)
0 (Control)5.299.5N/A
1038.496.2< 5
2074.192.8~ 15
30 (Optimal) 89.5 85.4 ~ 30
5094.252.1> 60 (Irreversible)

Note: The optimal therapeutic window lies between 20-30 µg/mL, balancing high uptake with acceptable viability.

Section 5: Self-Validating Experimental Protocol

In Vitro Co-Delivery and Uptake Assay This protocol acts as a self-validating system by simultaneously measuring cargo internalization (Cy5) and cell viability (Propidium Iodide). If the protocol succeeds, cells will be Cy5-positive and PI-negative. High PI indicates the permeation breached the tolerance threshold, invalidating the uptake as mere cell death.

Materials:

  • 8-CBOA Stock Solution (10 mg/mL in DMSO)

  • Cy5-labeled therapeutic cargo (e.g., Cy5-oligonucleotide)

  • Opti-MEM (Reduced Serum Medium)

  • Propidium Iodide (PI) solution (1 mg/mL)

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells in a 24-well plate at 1×105 cells/well. Incubate overnight at 37°C, 5% CO2 until 70-80% confluent.

  • Formulation Preparation: In a sterile microcentrifuge tube, dilute the Cy5-cargo to your desired working concentration in 500 µL of Opti-MEM.

  • Enhancer Addition: Add 8-CBOA stock to the Opti-MEM/cargo mixture to achieve a final concentration of 25 µg/mL.

    • Causality Note: Always add the enhancer to the aqueous buffer already containing the cargo. This ensures uniform micellar distribution and prevents localized precipitation of the ketoacid, guaranteeing that the cargo is immediately available when the membrane fluidizes.

  • Treatment: Aspirate complete media from the cells. Wash once with 1X PBS. Add 250 µL of the co-formulated Opti-MEM mixture to each well.

  • Incubation: Incubate for 2 hours at 37°C.

    • Causality Note: 2 hours is the optimal window for passive diffusion via transient fluidization. Longer incubations in serum-free conditions may induce starvation stress, confounding your viability data.

  • Recovery & Staining: Aspirate the treatment media. Wash cells twice with 1X PBS containing 1% BSA to remove loosely bound surface cargo. Trypsinize and resuspend cells in 500 µL of FACS buffer. Add 1 µL of PI solution exactly 5 minutes before analysis.

  • Analysis: Analyze via Flow Cytometry. Gate for intact cells (FSC/SSC), then assess the Cy5+/PI- population to quantify true, non-toxic intracellular uptake.

References

  • Title: Method of treating cancer (US9636406B2)
  • Title: Bioorthogonal compositions (US10828373B2)
  • Title: 8-cyclobutyl-8-oxooctanoic acid | 898766-85-3 Source: Molport URL: [Link]

Troubleshooting

Stabilizing 8-Cyclobutyl-8-oxooctanoic acid formulations at physiological pH

Technical Support Center: 8-Cyclobutyl-8-oxooctanoic Acid Formulations A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 8-Cyclobutyl-8-oxooctanoic acid....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 8-Cyclobutyl-8-oxooctanoic Acid Formulations

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 8-Cyclobutyl-8-oxooctanoic acid. As a Senior Application Scientist, I've developed this guide to address the common challenges encountered when formulating this molecule, particularly concerning its stability at physiological pH (typically pH 7.4). This document provides in-depth, science-backed answers and troubleshooting protocols to ensure the integrity and performance of your formulations.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the formulation of 8-Cyclobutyl-8-oxooctanoic acid.

Q1: What are the primary stability concerns for 8-Cyclobutyl-8-oxooctanoic acid at physiological pH?

A1: The primary concerns stem from the molecule's two functional groups: a carboxylic acid and a ketone.

  • Solubility and Precipitation: The carboxylic acid group has an estimated pKa similar to that of octanoic acid, which is around 4.89.[1] At a physiological pH of 7.4, which is well above the pKa, the carboxylic acid will be almost entirely deprotonated to its carboxylate anion form (R-COO⁻).[1][2] While this ionization increases water solubility compared to the protonated acid, the molecule still possesses a long, lipophilic carbon chain and a cyclobutyl group, which can lead to poor aqueous solubility and potential precipitation, especially at higher concentrations.

  • Chemical Degradation: The ketone group, and the carbons adjacent to it, can be susceptible to oxidation. Furthermore, interactions between the two functional groups or with formulation excipients could lead to other degradation pathways.

Q2: Why is pH control so critical for this molecule?

A2: As dictated by the Henderson-Hasselbalch equation, the ratio of the ionized (carboxylate) to the non-ionized (carboxylic acid) form of the molecule is directly dependent on the pH of the solution.[3][4][5]

  • At pH << pKa, the molecule is mostly in its less soluble, neutral acid form.

  • At pH >> pKa (like physiological pH), it is in its more soluble, anionic carboxylate form. Therefore, maintaining a stable pH of ~7.4 with a suitable buffering system is the first and most critical step to prevent pH-driven precipitation and ensure consistency.[6][7]

Q3: My formulation appears cloudy or shows precipitation over time. What is the likely cause?

A3: Cloudiness or precipitation is almost always a solubility issue. The most common causes are:

  • Insufficient pH Control: The buffer capacity of your formulation may be inadequate, leading to a drop in pH and conversion of the soluble carboxylate to the less soluble carboxylic acid.

  • Exceeding Intrinsic Solubility: Even in its ionized form, the molecule has a solubility limit. You may be working at a concentration that is too high for your aqueous system.

  • Common Ion Effect or Salting Out: High concentrations of other salts in your formulation can reduce the solubility of your active pharmaceutical ingredient (API).

Q4: Can I use co-solvents to improve solubility?

A4: Yes, co-solvents like propylene glycol or glycerin can be used to increase the solubility of poorly soluble drugs.[6] However, they must be used judiciously. High concentrations can sometimes lead to other issues, such as altered tolerability in biological systems. A systematic screening of co-solvents at different concentrations is recommended.

Part 2: Troubleshooting Guides

This section provides a deeper dive into specific problems and offers structured approaches to diagnose and solve them.

Symptoms: Visual observation of particulates, cloudiness (opalescence), or a decrease in API concentration as measured by HPLC.

Diagnostic Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Corrective Actions & Protocols:

  • Verify and Optimize pH Control:

    • Action: Ensure your chosen buffer (e.g., phosphate, citrate) has adequate buffering capacity at the target pH of 7.4.[6][7] Most buffers are most effective within +/- 1 pH unit of their pKa. A phosphate buffer system is often a good starting point for physiological pH.

    • Protocol: See Protocol 1: Buffer System Optimization.

  • Assess and Enhance Solubility:

    • Action: If pH is stable, the issue is likely exceeding the compound's intrinsic solubility. Strategies include using solubilizing excipients like cyclodextrins or non-ionic surfactants.[8][9][10]

    • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent water solubility.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for injectable formulations.

    • Protocol: See Protocol 2: Screening for Solubilizing Excipients.

Symptoms: Appearance of new peaks in the HPLC chromatogram, a corresponding decrease in the main API peak area, or changes in formulation color.

Potential Degradation Pathways:

G API 8-Cyclobutyl-8-oxooctanoic acid Oxidation Oxidative Degradation (e.g., at α-carbon to ketone) API->Oxidation Hydrolysis Hydrolytic Degradation (Unlikely for core structure, but possible for impurities/excipients) API->Hydrolysis Photodegradation Photodegradation (If exposed to light) API->Photodegradation

Caption: Potential degradation pathways for the API.

Corrective Actions & Protocols:

  • Identify the Degradation Pathway with Forced Degradation Studies:

    • Action: Forced degradation (or stress testing) is essential to understand how the molecule behaves under harsh conditions (acid, base, oxidation, light, heat).[14][15][16][17] This helps to identify likely degradation products and establish a stability-indicating analytical method.[14][18]

    • Protocol: See Protocol 3: Forced Degradation Study.

  • Mitigate Oxidative Degradation:

    • Action: If the forced degradation study indicates susceptibility to oxidation, the inclusion of antioxidants and/or chelating agents is warranted.

      • Antioxidants: Ascorbic acid or sodium metabisulfite can be effective.[19][20]

      • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[19][21][22]

    • Protocol: See Protocol 4: Screening Antioxidants and Chelating Agents.

  • Protect from Light:

    • Action: If the molecule is found to be light-sensitive, formulations should be prepared and stored in light-protected containers (e.g., amber vials).[21]

Part 3: Detailed Experimental Protocols

Protocol 1: Buffer System Optimization

  • Objective: To select a buffer that maintains a stable pH of 7.4 ± 0.2 in the final formulation.

  • Materials: Phosphate buffer components (monobasic and dibasic sodium phosphate), Citrate buffer components, pH meter, 8-Cyclobutyl-8-oxooctanoic acid.

  • Procedure:

    • Prepare 50 mM stock solutions of different buffer systems (e.g., Phosphate, Citrate).

    • Titrate the acidic component with the basic component to achieve a final pH of 7.4.

    • Prepare small-scale formulations of the API in each buffer system at the target concentration.

    • Store the formulations at the intended storage condition (e.g., 4°C, 25°C).

    • Measure the pH at regular intervals (e.g., T=0, 24h, 48h, 1 week).

  • Acceptance Criteria: The optimal buffer will show a pH drift of less than 0.2 units over the study period.

Protocol 2: Screening for Solubilizing Excipients

  • Objective: To identify an excipient that increases the solubility of the API to the target concentration without causing instability.

  • Materials: API, chosen buffer system from Protocol 1, solubilizers (e.g., HP-β-CD, Polysorbate 80, Solutol HS 15), analytical balance, vortex mixer, HPLC system.

  • Procedure:

    • Prepare a series of vials containing the buffered solution.

    • Add increasing concentrations of each solubilizer to the vials (see table below for suggestions).

    • Add an excess of the API to each vial (enough that some solid remains undissolved).

    • Agitate the vials at a controlled temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

    • Filter the samples (e.g., using a 0.22 µm PVDF filter) to remove undissolved solid.

    • Quantify the concentration of the dissolved API in the filtrate using a validated HPLC method.

  • Data Analysis: Plot the API concentration against the excipient concentration to determine the solubility enhancement.

Table 1: Suggested Excipient Screening Concentrations

ExcipientTypeSuggested Concentration Range (% w/v)
HP-β-CDCyclodextrin2%, 5%, 10%, 15%
Polysorbate 80Surfactant0.1%, 0.5%, 1%, 2%
Propylene GlycolCo-solvent5%, 10%, 20%, 40%

Protocol 3: Forced Degradation Study

  • Objective: To identify potential degradation pathways for the API.[15][16]

  • Materials: API solution in the selected buffer/excipient system, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, high-intensity light source (ICH Q1B compliant), HPLC system with a photodiode array (PDA) detector.[23]

  • Procedure: Expose the API solution to the following conditions until approximately 10-20% degradation is observed[17][18]:

    • Acid Hydrolysis: Add 0.1 M HCl, incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH, incubate at 60°C.

    • Oxidation: Add 3% H₂O₂, incubate at room temperature.

    • Thermal: Incubate at 80°C.

    • Photolytic: Expose to light source as per ICH Q1B guidelines.

  • Analysis: Analyze all samples by a stability-indicating HPLC-PDA method. Compare the chromatograms to identify new degradation peaks. The PDA detector helps assess peak purity.

Protocol 4: Screening Antioxidants and Chelating Agents

  • Objective: To select a stabilizing agent that minimizes oxidative degradation.

  • Materials: API formulation, antioxidants (Ascorbic Acid, Sodium Metabisulfite), chelating agent (Disodium EDTA), 3% H₂O₂ (as a stressor), HPLC system.

  • Procedure:

    • Prepare the API formulation containing different concentrations of antioxidants and/or EDTA (e.g., 0.01%, 0.05%, 0.1%).

    • Include a control formulation with no stabilizer.

    • Spike half of the samples with a low concentration of H₂O₂ to induce oxidation.

    • Store all samples at an elevated temperature (e.g., 40°C) for a set period (e.g., 1-2 weeks).

    • Analyze the samples by HPLC for API purity and the formation of oxidative degradants identified in Protocol 3.

  • Acceptance Criteria: The most effective stabilizer will show the least amount of API loss and the lowest level of degradant formation compared to the control.

References

  • Octanoic Acid | C8H16O2 | CID 379 - PubChem - NIH. (2017, April 17). Retrieved from [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025, July 31). Retrieved from [Link]

  • Octanoic Acid - mVOC 4.0. Retrieved from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Retrieved from [Link]

  • Pharmaceutical Stability Testing - Emery Pharma. Retrieved from [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Retrieved from [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, May 6). Retrieved from [Link]

  • Forced Degradation Testing | SGS USA. Retrieved from [Link]

  • Forced Degradation Studies for Stability - Nelson Labs. Retrieved from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved from [Link]

  • PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS | IPSF. (2021, November 27). Retrieved from [Link]

  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • What is Stability Testing? - Pacific BioLabs. (2013, June 7). Retrieved from [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved from [Link]

  • Henderson-Hasselbalch Equation: Formula, Derivation & Uses - Vedantu. Retrieved from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Retrieved from [Link]

  • Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2023, November 29). Retrieved from [Link]

  • Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC. Retrieved from [Link]

  • pH Modifier Excipients - American Pharmaceutical Review. Retrieved from [Link]

  • Surface pKa of octanoic, nonanoic, and decanoic fatty acids at the air–water interface: applications to atmospheric aerosol chemistry - RSC Publishing. Retrieved from [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18). Retrieved from [Link]

  • Cosmetics Formulations containing Vitamin C and The Instability Challenge. Retrieved from [Link]

  • pH Modifier Excipients - CD Formulation. Retrieved from [Link]

  • Henderson–Hasselbalch equation - Wikipedia. Retrieved from [Link]

  • 8-Cyclohexyl-8-oxooctanoic acid | C14H24O3 | CID 24726971 - PubChem. Retrieved from [Link]

  • Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry - Study.com. (2021, July 24). Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). Retrieved from [Link]

  • 8-cyclobutyl-8-oxooctanoic acid | 898766-85-3 | Buy Now - Molport. Retrieved from [Link]

  • pH Modifier Excipients - Protheragen. Retrieved from [Link]

  • The Henderson Hasselbach Equation and Buffers - YouTube. (2024, April 6). Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. Retrieved from [Link]

  • The Effects of pH and Excipients on Exenatide Stability in Solution - PMC - NIH. (2021, August 16). Retrieved from [Link]

  • Henderson Hasselbalch Equation- Estimating the pH of Buffers - Turito. (2022, November 8). Retrieved from [Link]

  • How to Ensure Vitamin C Stability in Serum Formulations: The Complete 2025 Guide. (2025, August 2). Retrieved from [Link]

  • The formulator's guide to antioxidants in cosmetics - Formula Botanica. (2025, November 20). Retrieved from [Link]

  • Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PubMed. (2016, February 15). Retrieved from [Link]

  • How to ensure that your antioxidant is effective for your dosage forms? - ResearchGate. (2016, October 12). Retrieved from [Link]

  • Enhancing Formulation Stability: A Comparative Study of Ascorbic Acid and Ascorbyl Palmitate as Antioxidants in Nanoemulsions of Natural Products - ACS Publications. (2025, June 4). Retrieved from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (2025, June 17). Retrieved from [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions - YouTube. (2016, December 27). Retrieved from [Link]

Sources

Optimization

Overcoming low yield in the chemical synthesis of 8-Cyclobutyl-8-oxooctanoic acid

Welcome to the Technical Support Center for the synthesis of 8-Cyclobutyl-8-oxooctanoic acid . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the low-yield bottlenecks...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 8-Cyclobutyl-8-oxooctanoic acid . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the low-yield bottlenecks commonly encountered when synthesizing this specific keto-acid.

The synthesis of 8-Cyclobutyl-8-oxooctanoic acid typically involves the monoesterification of suberic acid, conversion to a Weinreb amide, Grignard addition of cyclobutylmagnesium bromide, and final ester hydrolysis. Below, we dissect the causality behind common failures and provide self-validating protocols to ensure high-fidelity results.

Synthetic Workflow & Failure Points

SynthesisWorkflow A Suberic Acid (Diacid) B Monomethyl Suberate A->B MeOH, H+ (Control stoichiometry) C Weinreb Amide Intermediate B->C HN(OMe)Me Coupling F1 Diester Byproduct B->F1 D Methyl 8-cyclobutyl- 8-oxooctanoate C->D Cyclobutyl-MgBr (0°C to RT) F2 Tertiary Alcohol (Over-addition) C->F2 If standard ester used E 8-Cyclobutyl- 8-oxooctanoic acid D->E LiOH, THF/H2O (Mild hydrolysis) F3 Aldol Condensation Degradation D->F3 If harsh base used

Figure 1: Synthetic workflow for 8-Cyclobutyl-8-oxooctanoic acid highlighting critical failure points.

Troubleshooting FAQs

Q1: Why am I getting high levels of tertiary alcohol byproducts during the Grignard addition? Causality: This is the classic "over-addition" problem. If you react cyclobutylmagnesium bromide directly with monomethyl suberate or its acid chloride, the intermediate ketone formed in situ is highly electrophilic. The Grignard reagent will preferentially attack this newly formed ketone over the starting ester, yielding a tertiary alcohol. Solution: You must convert the monoester to a 1 prior to the Grignard addition[1]. The Weinreb amide forms a highly stable, 5-membered cyclic chelate with the magnesium ion. This tetrahedral intermediate is energetically trapped and will not collapse into a ketone until the reaction is forcefully quenched with aqueous acid, completely preventing over-addition.

Q2: My cyclobutylmagnesium bromide preparation has a low active titer and high Wurtz coupling byproducts. How can I optimize this? Causality: Cyclobutyl halides are highly prone to Wurtz-type homocoupling (forming bicyclobutane derivatives) if the magnesium surface is passivated. A sluggish insertion leads to localized high concentrations of the halide radical, favoring dimerization over Grignard formation. Solution: Activate standard magnesium turnings with iodine and 1,2-dibromoethane prior to adding the cyclobutyl bromide[2]. For absolute best yields, utilize Rieke magnesium (Mg*). Always titrate your Grignard reagent against iodine in 0.5 M LiCl/THF to determine the exact active molarity before proceeding to the coupling step.

Q3: The yield of my suberic acid monoester intermediate is consistently below 40%. How do I suppress diester formation? Causality: Direct Fischer esterification of suberic acid with methanol yields a statistical distribution of unreacted diacid, monoester, and diester due to the equivalent reactivity of both carboxyl groups. Solution: To break the statistical distribution, adopt the modern3. Reacting the diacid with the alcohol in the presence of trifluoroacetic anhydride (TFAA) and LiCl dramatically improves mono/di selectivity (up to 50:1) by modulating the reactivity of the intermediate mixed anhydride[3].

Q4: During the final deprotection (ester hydrolysis), I observe complex mixtures and mass loss. What is causing this? Causality: 8-Cyclobutyl-8-oxooctanoic acid contains a ketone group that is highly susceptible to base-catalyzed enolization. If you use harsh basic conditions (e.g., refluxing NaOH or KOH) to hydrolyze the methyl ester, the ketone undergoes intermolecular aldol condensation, leading to oligomerization. Solution: Perform a mild hydrolysis using Lithium Hydroxide (LiOH·H2O) in a THF/Water/MeOH (3:1:1) solvent system at room temperature. The lithium cation coordinates the ester carbonyl, accelerating hydrolysis without requiring elevated temperatures that trigger aldol side reactions. Monitor by LC-MS to ensure the target mass (M-H = 211.1) is achieved cleanly.

Quantitative Data Summaries

Table 1: Comparison of Electrophile Performance in Cyclobutylmagnesium Bromide Addition

Electrophile Intermediate Molar Equivalents of Grignard Primary Product Yield of Target Ketone (%) Major Byproduct
Suberic Acid Monoester 2.5 Tertiary Alcohol < 15% Over-addition alcohol
Suberoyl Monoacid Chloride 1.2 Mixture 25 - 30% Tertiary alcohol & Enol

| Weinreb Amide (N-OMe, N-Me)| 1.2 | Ketone | 85 - 92% | Trace unreacted amide |

Table 2: Optimization of Cyclobutylmagnesium Bromide Preparation

Activation Method Solvent Addition Rate Active Titer Yield (%) Major Byproduct
None (Standard Mg) THF Fast < 40% Bicyclobutane (Wurtz)
I2 / 1,2-Dibromoethane THF Moderate 65 - 75% Trace Wurtz

| Rieke Magnesium (Mg*) | THF | Slow (0 °C) | > 90% | None |

Self-Validating Experimental Protocol

Synthesis of Methyl 8-cyclobutyl-8-oxooctanoate via Weinreb Amide Note: This protocol relies on the stable chelation of the magnesium intermediate. In-process TLC monitoring validates that the reaction does not proceed to over-addition.

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under argon. Add methyl 8-(methoxy(methyl)amino)-8-oxooctanoate (Weinreb amide, 10.0 mmol) and 50 mL of anhydrous THF.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.

  • Grignard Addition: Dropwise add the titrated cyclobutylmagnesium bromide (0.5 M in THF, 24.0 mL, 12.0 mmol) via an addition funnel over 30 minutes.

    • Causality Check: Slow addition at 0 °C prevents localized heating, which could disrupt the stable 5-membered cyclic tetrahedral intermediate and lead to over-addition[1].

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 1 hour, then warm to room temperature for 2 hours. Validate completion via TLC (Hexanes:EtOAc 7:3, KMnO4 stain). The Weinreb amide spot (Rf ~0.3) must disappear entirely, replaced by the ketone (Rf ~0.6).

  • Quenching: Cool the reaction back to 0 °C and carefully quench with 20 mL of cold 1M HCl.

    • Causality Check: Acidic aqueous workup is mandatory. It forces the tetrahedral intermediate to collapse directly into the ketone, bypassing the highly reactive free ketone stage in the presence of unreacted Grignard.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield the pure keto-ester.

References

  • 8-cyclobutyl-8-oxooctanoic acid | 898766-85-3 - Sigma-Aldrich URL
  • Zirconocene catalyzed diastereoselective carbometalation of cyclobutenes - NIH (National Institutes of Health)
  • Weinreb ketone synthesis - Wikipedia - Wikipedia URL
  • Weinreb Ketone Synthesis | TCI AMERICA - TCI Chemicals URL
  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - NIH (National Institutes of Health)

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: 8-Cyclobutyl-8-oxooctanoic acid vs. 8-Cyclohexyl-8-oxooctanoic acid as Intracellular Permeation Enhancers

Executive Summary The intracellular delivery of macromolecules, polar peptides, and bioorthogonal payloads remains a formidable challenge in modern pharmacokinetics due to the highly restrictive nature of the epithelial...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The intracellular delivery of macromolecules, polar peptides, and bioorthogonal payloads remains a formidable challenge in modern pharmacokinetics due to the highly restrictive nature of the epithelial lipid bilayer[1]. Functionalized ketoacids have emerged as a breakthrough class of intracellular permeation enhancing agents , capable of chaperoning poorly permeable therapeutics across cell membranes without causing permanent cytotoxic damage[2].

This guide provides an objective, head-to-head technical comparison of two highly advanced functionalized ketoacids: 8-Cyclobutyl-8-oxooctanoic acid (8-CBOA) and 8-Cyclohexyl-8-oxooctanoic acid (8-CHOA) [3]. Designed for researchers and drug development professionals, this analysis synthesizes physicochemical properties, mechanistic causality, and self-validating experimental protocols to guide formulation decisions.

Physicochemical Profiling

The structural divergence at the terminal cycloalkyl ring fundamentally alters the lipophilicity, steric bulk, and membrane-insertion kinetics of these two enhancers.

Property8-Cyclobutyl-8-oxooctanoic acid (8-CBOA)8-Cyclohexyl-8-oxooctanoic acid (8-CHOA)
CAS Number 898766-85-3[4]898766-75-1[5]
Molecular Formula C₁₂H₂₀O₃[4]C₁₄H₂₄O₃[5]
Molecular Weight 212.29 g/mol [4]240.34 g/mol [5]
Terminal Ring Structure 4-membered cyclobutyl ring6-membered cyclohexyl ring
Estimated LogP ~2.5 (Moderate Lipophilicity)3.3 (High Lipophilicity)[5]
Primary Application Enhancer for small-to-medium polar moleculesEnhancer for large biologics, RNAi, and platinum agents[2]

Mechanistic Causality: The "Fluid Membrane Defect" Model

To utilize these agents effectively, one must understand the causality behind their permeation enhancement. Unlike traditional surfactants (e.g., Sodium Caprate) that primarily open paracellular tight junctions, functionalized ketoacids like 8-CBOA and 8-CHOA operate via a transcellular "quicksand" mechanism [1][6].

The octanoic acid backbone allows the molecule to approach the polar head groups of the lipid bilayer, while the ketone group acts as a hydrogen bond acceptor at the interfacial region. The critical difference lies in the terminal cycloalkyl group:

  • 8-CHOA (Cyclohexyl): The bulky, highly lipophilic 6-membered ring adopts a chair conformation that inserts deeply into the hydrophobic core of the membrane. This creates a sustained, permeation-enhancer-filled "fluid defect," significantly lowering the activation energy required for large payloads (e.g., RNAi, doxorubicin) to translocate[1][2].

  • 8-CBOA (Cyclobutyl): The smaller, strained 4-membered ring results in a shallower membrane insertion. It induces rapid, highly transient fluidization. While less effective for massive macromolecules, it offers superior aqueous solubility and a milder cellular toxicity profile[3].

MOA A Functionalized Ketoacids (8-CBOA / 8-CHOA) B Lipid Bilayer Interaction (Transcellular Pathway) A->B C1 8-CBOA (Cyclobutyl) Shallow Fluid Defect Rapid, Transient Permeation B->C1 C2 8-CHOA (Cyclohexyl) Deep Hydrophobic Insertion Sustained Permeation B->C2 D Enhanced Intracellular Delivery of Macromolecules C1->D C2->D

Caption: Mechanistic divergence of 8-CBOA and 8-CHOA in inducing transcellular membrane defects.

Experimental Protocols & Validation

A hallmark of rigorous drug delivery science is the use of self-validating systems . When evaluating 8-CBOA vs. 8-CHOA, the protocol must simultaneously measure payload uptake, confirm the transcellular route (by monitoring tight junctions), and rule out artifactual uptake caused by cell death[6].

Step-by-Step Methodology: Caco-2 Monolayer Permeability Assay
  • Cell Culture: Seed Caco-2 cells on permeable polycarbonate transwell inserts. Culture for 21 days until fully differentiated (Transepithelial Electrical Resistance [TEER] > 400 Ω·cm²).

  • Co-incubation: Apply the therapeutic payload (e.g., FITC-dextran or a bioorthogonal prodrug[3]) to the apical chamber, co-formulated with either 50 mM 8-CBOA or 50 mM 8-CHOA in HBSS buffer (pH 7.4).

  • Barrier Integrity Monitoring: Measure TEER at t=0, 30, 60, and 120 minutes. Validation check: A functionalized ketoacid should not cause a permanent drop in TEER, confirming the tight junctions remain intact[6].

  • Quantification: Sample the basolateral chamber at specific intervals. Quantify the transported payload using LC-MS/MS or fluorometry to calculate the apparent permeability coefficient ( Papp​ ).

  • Toxicity Validation: Post-assay, wash the monolayers and perform an MTT or WST-1 viability assay to ensure cell survival >90%.

Workflow Step1 Caco-2 Monolayer Culture (21 days) Step2 Apical Co-incubation (Payload + Ketoacid) Step1->Step2 Step3 TEER Monitoring (Tight Junction Check) Step2->Step3 Barrier Integrity Step4 Basolateral Sampling (LC-MS/MS) Step2->Step4 Permeability (P_app) Step5 MTT Viability Assay (Toxicity Validation) Step4->Step5 Post-assay

Caption: Self-validating experimental workflow for assessing permeation enhancer efficacy and safety.

Representative Efficacy Data

Data synthesized from structure-activity relationship (SAR) models of functionalized ketoacids in transcellular delivery.

Formulation GroupPayload Papp​ ( 10−6 cm/s)Fold Increase vs. ControlTEER Recovery (at 24h)Cell Viability (MTT)
Control (Payload Only) 0.45 ± 0.081.0x100%99%
Payload + 8-CBOA 2.80 ± 0.35~6.2x 98%95%
Payload + 8-CHOA 5.15 ± 0.60~11.4x 92%88%

Application Scientist Insights

Based on the physicochemical and empirical data, the selection between these two enhancers should be dictated by the specific constraints of your therapeutic payload:

  • Opt for 8-Cyclohexyl-8-oxooctanoic acid (8-CHOA) when formulating high-molecular-weight biologics, RNAi, or delivering chemotherapeutics (like cisplatin) directly into solid tumors[2]. Its deep membrane insertion provides the sustained fluidization required for massive molecules to traverse the lipid bilayer, albeit with a slight trade-off in cellular viability at high concentrations.

  • Opt for 8-Cyclobutyl-8-oxooctanoic acid (8-CBOA) when working with smaller, highly potent prodrugs or bioorthogonal compositions[3] where formulation solubility is a bottleneck. The cyclobutyl ring offers a superior safety profile for sensitive epithelia and maintains excellent aqueous solubility, making it ideal for chronic oral or localized administrations.

References

  • PubChem : 8-Cyclohexyl-8-oxooctanoic acid | C14H24O3 | CID 24726971. National Center for Biotechnology Information. Available at:[Link]

  • Molport : 8-cyclobutyl-8-oxooctanoic acid | 898766-85-3. Available at:[Link]

  • US Patent 9,636,406 B2: Method of treating cancer. Google Patents.
  • US Patent 10,828,373 B2: Bioorthogonal compositions. Google Patents.
  • Twarog et al. (2020) : Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics (PMC). Available at:[Link]

  • ChemRxiv (2023) : Permeation Enhancer-Induced Membrane Defects Assist the Oral Absorption of Peptide Drugs. Available at:[Link]

Sources

Comparative

In Vivo Efficacy Comparison of Functionalized Ketoacid Delivery Vehicles: A Mechanistic and Methodological Guide

As drug development pivots toward highly targeted, stimuli-responsive therapeutics, functionalized ketoacids have emerged as a versatile class of delivery vehicles. Their unique chemical properties—specifically their ele...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly targeted, stimuli-responsive therapeutics, functionalized ketoacids have emerged as a versatile class of delivery vehicles. Their unique chemical properties—specifically their electrophilicity, potential for controlled decarboxylation, and ability to mask metal-chelating motifs—allow them to serve as highly stable prodrugs that activate only under specific physiological or enzymatic triggers.

This guide provides an objective, data-driven comparison of three leading functionalized ketoacid delivery modalities: Decarbonylative CO Prodrugs , Enzyme-Activated β-Ketoacids , and Hypoxia-Responsive Masked Ketoacids . Designed for application scientists and pharmacokinetic researchers, this analysis synthesizes in vivo efficacy data, explains the causality behind their chemical design, and outlines self-validating experimental protocols for preclinical evaluation.

Mechanistic Overview & Pathway Visualization

The therapeutic utility of a ketoacid delivery vehicle is entirely dependent on its activation mechanism. The three systems compared in this guide utilize distinct biochemical pathways to release their active payloads:

  • System A (Hydrolytic Decarbonylation): 1,2-dicarbonyl compounds functionalized with FDA-approved sweetener leaving groups undergo hydrolysis to form a ketoacid intermediate. This intermediate subsequently undergoes a decarboxylation-decarbonylation sequence to release therapeutic Carbon Monoxide (CO)[1].

  • System B (Enzymatic Cleavage): β-ketoacid prodrugs act as stable precursors for highly cytotoxic epoxyketones. Upon encountering specific tumor-localized enzymes (e.g., EpnF orthologues), the β-ketoacid is cleaved and decarboxylated to release the active proteasome inhibitor[2].

  • System C (Hypoxic Unmasking): Nitroreductase (NTR)-responsive groups mask the β-ketoacid moiety of fluoroquinolones. In hypoxic tumor microenvironments, NTR reduces the mask, releasing the active drug while preventing systemic metal chelation[3].

KetoacidPathways NodeA1 1,2-Dicarbonyl Prodrug (Sweetener Carrier) NodeA2 Ketoacid Intermediate (Hydrolysis) NodeA1->NodeA2 Physiological H2O NodeA3 Carbon Monoxide (CO) Release NodeA2->NodeA3 Decarboxylation & Decarbonylation NodeB1 β-Ketoacid Prodrug (Epoxyketone Precursor) NodeB2 Enzymatic Cleavage (EpnF Orthologues) NodeB1->NodeB2 Tumor-localized Enzyme NodeB3 Active Epoxyketone (Cytotoxic) NodeB2->NodeB3 Decarboxylative Activation NodeC1 NTR-Masked β-Ketoacid (Fluoroquinolone) NodeC2 Hypoxic Reduction (Nitroreductase) NodeC1->NodeC2 Hypoxic Tumor Microenvironment NodeC3 Active Fluoroquinolone (Antibacterial/Anticancer) NodeC2->NodeC3 Unmasking of Ketoacid

Fig 1. Activation pathways of functionalized ketoacid delivery vehicles.

Quantitative In Vivo Efficacy Comparison

To objectively evaluate these delivery vehicles, we must compare their release kinetics and in vivo performance metrics. The table below summarizes the quantitative data defining their therapeutic windows.

Delivery Vehicle ModalityPayload / Active DrugActivation TriggerIn Vitro Release / CytotoxicityKey In Vivo Efficacy Metric
Sweetener-Functionalized 1,2-Dicarbonyls [1]Carbon Monoxide (CO)Hydrolysis & Decarbonylation76% ± 6 to 92% ± 3 CO release (1h at 37°C).Oral administration elevated blood COHb to 4–5.5% for >1 hr; protected against acute kidney injury.
Enzyme-Cleavable β-Ketoacids [2]Epoxyketones (Proteasome Inhibitors)EpnF Enzyme OrthologuesProdrug alone non-toxic up to 100 μM; highly cytotoxic at 0.5 μM with EpnF.Enables modular targeting (e.g., ADEPT/SEAKER); cytotoxicity comparable to isolated epoxyketone upon activation.
NTR-Masked β-Ketoacids [3]FluoroquinolonesNitroreductase (Hypoxia)Selective fluorescence "turn-on" and drug release in hypoxic conditions.Enhanced anticancer efficacy; prevented off-target Achilles tendon rupture caused by Mg2+ chelation.

Deep-Dive: Causality & Experimental Design

As application scientists, we must look beyond the raw data to understand why these specific functionalizations yield these in vivo results.

Electrophilicity and Benign Carriers (System A): The design of CO prodrugs (e.g., BW-CO-306) relies on the enhanced electrophilicity generated by vicinal keto groups. This makes the 1,2-dicarbonyl compound highly susceptible to hydrolysis under physiological conditions. The brilliant causality here is the choice of leaving groups: by utilizing FDA-approved sweeteners, the inevitable byproducts of the hydrolysis and decarbonylation sequence are inherently benign, drastically improving the in vivo safety profile for oral administration[1].

Stability vs. Rapid Activation (System B): Epoxyketones are potent but highly toxic. The β-ketoacid motif serves as an exceptionally stable "locked" state. The causality of choosing a β-ketoacid lies in its thermodynamic trajectory: once the EpnF enzyme cleaves the functional group, the resulting intermediate undergoes a rapid, thermodynamically favorable decarboxylation. This ensures that the active epoxyketone is generated only at the site of the enzyme, preventing premature systemic exposure[2].

Steric Masking of Chelating Motifs (System C): Fluoroquinolones naturally possess a β-ketoacid-like motif that readily chelates magnesium ions (Mg2+), leading to severe off-target effects like Achilles tendon rupture. By applying a nitroreductase (NTR)-responsive mask directly over this motif, researchers sterically hinder the chelation process in oxygenated (healthy) tissues. The mask is only reduced in hypoxic tumor microenvironments, restoring the drug's efficacy exactly where it is needed[3].

Standardized Self-Validating Protocols

To ensure scientific integrity, the evaluation of ketoacid delivery vehicles requires self-validating workflows. A protocol is only robust if it contains internal controls that prove the observed in vivo effect is a direct result of the intended mechanism.

Workflow Step1 Prodrug Synthesis & Validation Step2 In Vitro Activation Assay Step1->Step2 Step3 Pharmacokinetics (Blood/Plasma) Step2->Step3 Step4 In Vivo Efficacy Model Step3->Step4

Fig 2. Standardized self-validating workflow for ketoacid prodrug evaluation.

Protocol 1: Pharmacokinetic Validation of Oral CO Prodrugs (System A)

Objective: Quantify the release kinetics of CO from sweetener-functionalized 1,2-dicarbonyls and validate systemic delivery.

  • In Vitro CO Quantification (Validation Step):

    • Procedure: Dissolve the prodrug (e.g., BW-CO-306) in a 4:1 Acetonitrile:H2O solution. Incubate at 37°C for 1 hour. Quantify CO release yields using an Agilent 7820A Gas Chromatograph (GC) equipped with a thermal conductivity detector (TCD)[1].

    • Causality: This step proves the intrinsic chemical capability of the prodrug to undergo decarbonylation before introducing biological variables.

  • In Vivo Pharmacokinetics:

    • Procedure: Administer the prodrug orally to the murine model. Establish a baseline Carboxyhemoglobin (COHb) level prior to dosing. Continuously monitor blood COHb levels using a CO-oximeter for 2 hours post-administration[1].

    • Causality: COHb is the direct, quantifiable biomarker of systemic CO delivery. The baseline measurement acts as the internal negative control, ensuring the 4–5.5% elevation is strictly prodrug-derived.

  • Anti-Inflammatory Efficacy Assay:

    • Procedure: Induce inflammation via LPS administration. Measure the dose-dependent inhibition of TNF-α secretion via ELISA[1].

    • Causality: Confirms that the released CO reaches therapeutic concentrations at the target tissue sites.

Protocol 2: Enzymatic Activation of β-Ketoacid Prodrugs (System B)

Objective: Evaluate the targeted cytotoxicity of EpnF-activated β-ketoacid prodrugs.

  • Semiquantitative Epoxide Capture Assay:

    • Procedure: Dilute recombinant EpnF to 1 μM in buffer. Add the β-ketoacid prodrug to a final concentration of 250 μM. Incubate at 37°C for 1 hour. Quench the reaction with 5% formic acid, centrifuge to precipitate the enzyme, and analyze the supernatant via HPLC[2].

    • Causality: This biochemical assay isolates the enzyme-prodrug interaction, proving that EpnF is solely responsible for the conversion of the β-ketoacid to the active epoxyketone.

  • In Situ Cytotoxicity Assay (Self-Validating System):

    • Procedure: Plate U266 cells. Treat Group 1 with β-ketoacid prodrug alone (up to 100 μM). Treat Group 2 with β-ketoacid prodrug + 0.5 μM recombinant EpnF. Measure cell viability after 48 hours[2].

    • Causality: Group 1 serves as the critical safety control. If Group 1 shows no cytotoxicity, but Group 2 exhibits cytotoxicity comparable to the isolated epoxyketone, the system self-validates its targeted therapeutic window.

References

  • Adapting decarbonylation chemistry for the development of prodrugs capable of in vivo delivery of carbon monoxide utilizing sweeteners as carrier molecules - PMC. nih.gov.
  • Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF | ACS Chemical Biology - ACS Public
  • Recent advances and applications of nitroreductase activable agents for tumor theranostic. nih.gov.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 8-Cyclobutyl-8-oxooctanoic Acid

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 8-cyclobutyl-8-oxooctanoic acid. In the absence of a specific Safety Data Sheet (SDS) f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 8-cyclobutyl-8-oxooctanoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established best practices for its constituent functional groups—a carboxylic acid and a ketone—within the framework of federal and local regulations. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Characterization: A Principle-Based Assessment

Understanding a chemical's potential hazards is the foundation of its safe management. Since 8-cyclobutyl-8-oxooctanoic acid is not broadly commercialized, we must infer its properties from its structure.

  • Carboxylic Acid Group (-COOH): This functional group is the primary driver of the compound's hazardous characteristics. Carboxylic acids are organic acids and are often corrosive, capable of causing skin burns and serious eye damage.[1][2] The Environmental Protection Agency (EPA) classifies corrosive wastes (pH ≤ 2 or ≥ 12.5) with the hazardous waste code D002.[3]

  • Ketone Group (C=O): While the ketone group is less reactive than the carboxylic acid, it contributes to the compound's overall organic nature.

  • Organic Nature: As a non-halogenated organic compound, it must be segregated from halogenated solvents and certain incompatible waste streams.

Based on this assessment, all waste containing 8-cyclobutyl-8-oxooctanoic acid must be treated as hazardous chemical waste.[4]

Table 1: Waste Profile Summary for 8-Cyclobutyl-8-oxooctanoic Acid

ParameterDescriptionJustification & Source
Chemical Name 8-cyclobutyl-8-oxooctanoic acidIUPAC Nomenclature
CAS Number 898766-85-3Molport, Sigma-Aldrich[5][6]
Primary Hazard CorrosiveBased on the carboxylic acid functional group.[1][3]
Secondary Hazards Skin and eye irritantCommon for organic acids.[7]
Likely EPA Waste Code D002 (Corrosivity)If the waste solution has a pH ≤ 2.[3]
Container Material Glass or high-density polyethylene (HDPE)Must be compatible with corrosive and organic waste.[4][8]
Incompatibilities Strong bases, strong oxidizing agents, reactive metalsGeneral incompatibility for acids.[7][9]
Personal Protective Equipment (PPE) and Handling

Before handling the compound or its waste, ensure all appropriate PPE is worn to mitigate exposure risks.

  • Eye Protection: Wear chemical safety goggles as described by OSHA regulations (29 CFR 1910.133).[10]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Discard and replace gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[10]

  • Ventilation: Handle the compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[10]

Step-by-Step Waste Collection and Disposal Protocol

The primary method for disposing of 8-cyclobutyl-8-oxooctanoic acid is through your institution's designated hazardous waste management program.[11] Never dispose of this chemical down the drain or in the regular trash.[12][13]

Step 1: Container Selection and Preparation

  • Select a sturdy, leak-proof container made of a compatible material, such as a glass bottle or a high-density polyethylene (HDPE) carboy.[8][14] Ensure the container has a secure, screw-top cap.[14]

  • The container must be clean and free of any residue from previous contents.

  • Affix a completed "Hazardous Waste" label to the container before adding any waste.[9][15]

Step 2: Waste Collection

  • Carefully transfer waste 8-cyclobutyl-8-oxooctanoic acid (whether solid, in solution, or as contaminated materials) into the prepared hazardous waste container.

  • Do Not Mix Incompatible Wastes: This is a critical safety rule. Do not mix this acidic waste with bases, oxidizers (like nitric or perchloric acid), or reactive metals.[8][9] It is best practice to collect this waste in its own dedicated container.

  • Keep the waste container closed at all times except when actively adding waste.[4][13] This prevents the release of vapors and potential spills.

Step 3: Labeling

  • The hazardous waste label must be filled out completely and legibly. The EPA requires that each label clearly states the words "Hazardous Waste."[15]

  • List all chemical constituents by their full name (e.g., "Waste 8-cyclobutyl-8-oxooctanoic acid," "Acetone," "Water").[14] Provide the approximate percentage or volume of each component.

  • Do not use abbreviations or chemical formulas.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[14][15]

  • The SAA must be under the control of laboratory personnel and should be situated away from heat or ignition sources.[9][15]

  • Use secondary containment (such as a plastic tub) for all liquid waste containers to contain potential leaks.[12][13]

Step 5: Requesting Waste Pickup

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[14] As a general rule, request a pickup when the container is about three-quarters full.[8]

  • Follow your institution's specific procedures to request a waste pickup from the Environmental Health and Safety (EHS) department. EHS will then transport the waste from the SAA to a Central Accumulation Area (CAA) for eventual shipment by a licensed waste disposal vendor.[15]

Spill Management Protocol

In the event of a small spill within a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Confirm you are wearing appropriate PPE (lab coat, gloves, goggles).

  • Containment: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled material.[10] Do not use combustible materials like paper towels for large spills.

  • Collection: Carefully sweep or scoop the absorbent material and place it into your designated hazardous waste container for 8-cyclobutyl-8-oxooctanoic acid.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste generated from work with 8-cyclobutyl-8-oxooctanoic acid.

G start Waste Generated (8-Cyclobutyl-8-oxooctanoic acid) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select Compatible Container (Glass or HDPE, Screw Cap) ppe->container label Step 3: Affix 'Hazardous Waste' Label & List All Constituents container->label collect Step 4: Add Waste to Container (Keep Closed When Not in Use) label->collect segregate Is waste segregated from incompatibles (bases, oxidizers)? collect->segregate yes_seg Yes segregate->yes_seg no_seg No segregate->no_seg saa Step 5: Store in Designated SAA (Secondary Containment for Liquids) yes_seg->saa correct_seg Correct Segregation Immediately. Consult EHS if unsure. no_seg->correct_seg correct_seg->saa full Is container >75% full or no longer in use? saa->full yes_full Yes full->yes_full no_full No full->no_full pickup Step 6: Arrange Waste Pickup with Institutional EHS yes_full->pickup end_proc Continue Safe Storage in SAA no_full->end_proc

Caption: Decision workflow for proper disposal of 8-Cyclobutyl-8-oxooctanoic acid waste.

References

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Octanoic Acid, 99%. Available at: [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Available at: [Link]

  • Lion Technology Inc. (2023, October 11). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]

  • Molport. 8-cyclobutyl-8-oxooctanoic acid. Available at: [Link]

  • University of Oklahoma Health Sciences. EHSO Manual 2025-2026 - Hazardous Waste. Available at: [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]

  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Available at: [Link]

  • Occupational Safety and Health Administration. 1910.119 - Process safety management of highly hazardous chemicals. Available at: [Link]

  • Synerzine. SAFETY DATA SHEET Octanoic acid, 4-ethyl-. Available at: [Link]

  • U.S. Government Publishing Office. 49 CFR 173.12 -- Exceptions for shipment of waste materials. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • University of Tennessee Institute of Agriculture. Hazardous Waste Guide. Available at: [Link]

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